Mandelonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |
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InChI Key |
NNICRUQPODTGRU-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
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Molecular Formula |
C8H7NO | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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DSSTOX Substance ID |
DTXSID2025422 | |
| Record name | alpha-Hydroxybenzeneacetonitrile | |
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Molecular Weight |
133.15 g/mol | |
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Physical Description |
Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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| Record name | Mandelonitrile | |
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| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
338 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Flash Point |
179.5 °F (NTP, 1992) | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Density |
1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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CAS No. |
532-28-5, 10020-96-9, 613-88-7 | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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| Record name | Mandelonitrile | |
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| Record name | Mandelonitrile | |
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| Record name | Mandelonitrile | |
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| Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |
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| Record name | alpha-Hydroxybenzeneacetonitrile | |
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| Record name | Mandelonitrile | |
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| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |
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| Record name | MANDELONITRILE | |
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| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Melting Point |
14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Foundational & Exploratory
Mandelonitrile: A Technical Guide to its Discovery and Historical Synthesis
This guide provides an in-depth exploration of the discovery and historical synthesis of mandelonitrile, a pivotal cyanohydrin in the advancement of organic chemistry and the synthesis of valuable chiral compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational discoveries and the evolution of synthetic methodologies, offering insights into the chemical principles that have guided its preparation for nearly two centuries.
Part 1: The Genesis of this compound - From Bitter Almonds to a Defined Chemical Entity
The story of this compound is intrinsically linked to the early investigations of natural products. In 1830, French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard first isolated a bitter-tasting compound from the seeds of bitter almonds (Prunus dulcis), which they named amygdalin.[1] A few years later, in 1832, the seminal work of Justus von Liebig and Friedrich Wöhler on the oil of bitter almonds (benzaldehyde) not only laid the groundwork for understanding the precursors of this compound but also introduced the concept of the "benzoyl radical," a significant contribution to the developing theory of chemical structure.[2]
Liebig and Wöhler, through their meticulous investigations, discovered that the hydrolysis of amygdalin yielded three products: sugar (later identified as glucose), benzaldehyde, and hydrogen cyanide.[1] This breakdown is not spontaneous but is catalyzed by an enzyme complex found in almonds, known as emulsin.[3] Later research clarified that the enzymatic hydrolysis of amygdalin by β-glucosidase first yields gentiobiose and L-mandelonitrile.[1] this compound, being the cyanohydrin of benzaldehyde, is unstable and subsequently decomposes to release benzaldehyde and hydrogen cyanide.[1] This natural defense mechanism in plants provides a bitter flavor and toxicity against herbivores.
The racemic form of this compound holds the distinction of being the first cyanohydrin to be synthesized in a laboratory in 1832, a landmark achievement that opened the door to the study of this important class of organic compounds.[2]
Part 2: The Evolution of this compound Synthesis: From Racemic Mixtures to Asymmetric Control
The synthesis of this compound has undergone a remarkable evolution, progressing from the initial preparation of racemic mixtures to highly sophisticated methods for producing enantiomerically pure forms, which are crucial intermediates in the synthesis of optically active pharmaceuticals.[2][4]
Early Racemic Syntheses: The Dawn of Cyanohydrin Chemistry
The earliest methods for synthesizing this compound focused on the direct addition of a cyanide source to benzaldehyde, inevitably leading to a racemic mixture as the cyanide nucleophile can attack the prochiral carbonyl carbon from either face with equal probability.[4]
A foundational technique for the synthesis of cyanohydrins was developed by Friedrich Urech in 1872. The "Urech cyanohydrin method" involves the reaction of a ketone (or in this case, an aldehyde) with an alkali cyanide in the presence of acetic acid.[2] This method, while effective for producing racemic this compound, is a general procedure for cyanohydrin synthesis.
Experimental Protocol: A Representative Racemic Synthesis
A common laboratory preparation of racemic this compound involves the direct reaction of benzaldehyde with an alkali cyanide under acidic conditions.[5]
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (finely powdered, 96%)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a flask cooled with an ice-salt bath, combine 20 g of freshly distilled benzaldehyde and 14 g of finely powdered 96% potassium cyanide.[5]
-
Slowly add concentrated hydrochloric acid (approximately 20 g, corresponding to 7 g of anhydrous HCl) dropwise with frequent shaking.[5]
-
Allow the reaction mixture to stand for 1 hour with occasional shaking.[5]
-
Pour the mixture into 5 volumes of water. The oily this compound will separate.
-
Wash the separated oil several times with water.[5]
Note: Due to the instability of this compound, further purification by distillation is often avoided.[5]
An alternative and often higher-yielding classical approach involves the initial formation of the crystalline bisulfite addition product of benzaldehyde. This intermediate is then treated with an aqueous solution of potassium or sodium cyanide to generate this compound.[5]
Experimental Protocol: Synthesis via the Bisulfite Adduct
This method provides a straightforward route to racemic this compound with a nearly quantitative yield.[5]
Materials:
-
Benzaldehyde
-
Concentrated sodium bisulfite solution
-
Potassium cyanide (or sodium cyanide) solution (30%)
-
Alcohol
Procedure:
-
Stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The crystalline bisulfite addition product will form.[5]
-
Filter the crystalline product and wash it with alcohol.[5]
-
Create a thin paste of the washed product with water.
-
Add a 30% solution of 12 g of potassium cyanide all at once with vigorous stirring.[5]
-
The bisulfite adduct will dissolve, and oily this compound will precipitate.[5]
-
Separate the this compound crystals by filtration and dry them under a vacuum.[5]
The Dawn of Asymmetry: Biocatalysis with Emulsin
The first significant leap towards controlling the stereochemistry of this compound synthesis was achieved in 1908 by Rosenthaler.[2] He demonstrated the first asymmetric synthesis of a cyanohydrin by employing emulsin, the same enzyme complex responsible for the hydrolysis of amygdalin in almonds. This pioneering work showcased the potential of biocatalysis for the enantioselective production of chiral molecules.[2] The enzyme catalyzes the addition of hydrogen cyanide to benzaldehyde, favoring the formation of one enantiomer over the other.
Modern Synthetic Approaches
While the historical methods laid the crucial groundwork, modern organic synthesis demands higher efficiency, selectivity, and safer reaction conditions. Contemporary methods for this compound synthesis often employ phase transfer catalysts or advanced biocatalytic systems.
-
Phase Transfer Catalysis: The reaction of a benzaldehyde compound with a metal cyanide or hydrogen cyanide can be efficiently carried out in the presence of a phase transfer catalyst in a solvent system.[6] This approach enhances the reaction rate by facilitating the transfer of the cyanide nucleophile from the aqueous phase to the organic phase where the benzaldehyde is dissolved.
-
Hydroxynitrile Lyases (HNLs): The modern era of asymmetric this compound synthesis is dominated by the use of hydroxynitrile lyases (HNLs).[4] These enzymes, found in a variety of plants, insects, and microorganisms, catalyze the highly enantioselective addition of hydrogen cyanide to aldehydes.[4] This biocatalytic method is not only highly efficient, often achieving excellent enantiomeric excess (ee), but is also considered environmentally benign compared to traditional chemical methods.[4][7]
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Synthesis Method | Key Reagents | Product | Stereoselectivity | Typical Yield | Reference |
| Urech Cyanohydrin Method | Benzaldehyde, Alkali Cyanide, Acetic Acid | Racemic this compound | Racemic | Good | [2] |
| Bisulfite Adduct Method | Benzaldehyde, Sodium Bisulfite, Potassium Cyanide | Racemic this compound | Racemic | Nearly Quantitative | [5] |
| Rosenthaler's Asymmetric Synthesis | Benzaldehyde, Hydrogen Cyanide, Emulsin | (R)-Mandelonitrile (enriched) | Enantioselective | Not specified | [2] |
| Modern Biocatalysis | Benzaldehyde, Hydrogen Cyanide, Hydroxynitrile Lyase (HNL) | (R)- or (S)-Mandelonitrile | High (often >99% ee) | High | [4][7] |
Diagrams of Key Pathways and Workflows
Caption: General workflow for the racemic synthesis of this compound.
Caption: Step-by-step synthesis of this compound via the bisulfite adduct.
References
- 1. Amygdalin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US9126900B2 - Process for producing this compound compound - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
The Dual-Edged Sword: A Technical Guide to the Natural Occurrence of Mandelonitrile in Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-mandelonitrile, a chiral cyanohydrin, is a pivotal molecule in the chemical defense arsenal of over 3,000 plant species.[1][2] This guide delves into the biosynthesis, metabolic fate, and multifaceted biological roles of (R)-mandelonitrile, with a primary focus on its function in cyanogenesis—the release of toxic hydrogen cyanide (HCN) upon tissue damage.[1] This document synthesizes current knowledge, presenting quantitative data on the distribution of its precursor cyanogenic glycosides, and its efficacy as a defense compound against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of mandelonitrile are provided to facilitate further research. Additionally, key metabolic pathways are visualized using Graphviz diagrams to offer a clear and structured understanding of the complex biological systems governed by this crucial molecule. This guide serves as a valuable resource for professionals in plant biology, chemical ecology, and drug development, offering insights into a sophisticated natural defense mechanism with potential applications in agriculture and medicine.
Introduction: The Keystone of Cyanogenesis
Plants, being stationary organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among these, cyanogenesis is a potent and widespread defense mechanism.[1] At the core of this process in many plant species, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), lies (R)-mandelonitrile.[1][2][3] This molecule is the aglycone of the cyanogenic glycosides amygdalin and prunasin and serves as the direct precursor to the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).[1]
The biological importance of (R)-mandelonitrile extends beyond its role as a toxin precursor. It is a key intermediate in a dynamic metabolic network that is tightly regulated to prevent self-toxicity while ensuring a rapid and effective defense response upon tissue disruption. The stereochemistry of this compound is critical, with the (R)-enantiomer being the predominant form in many cyanogenic plants.[1]
Biosynthesis and Metabolic Fate: The "Cyanide Bomb"
The formation and breakdown of (R)-mandelonitrile are part of a well-defined metabolic pathway. The "cyanide bomb" is a classic example of a two-component defense system, where the substrate (cyanogenic glycoside) and the activating enzymes are stored in separate cellular compartments, only mixing upon tissue damage.[4]
Biosynthesis of this compound Glycosides
The biosynthesis of (R)-mandelonitrile-containing glycosides originates from the amino acid L-phenylalanine.[1][5] The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases.[5][6]
-
Conversion to this compound : L-phenylalanine is converted to (R)-mandelonitrile by the sequential action of cytochrome P450 enzymes, specifically CYP79 and CYP71 families.[6][7]
-
Glycosylation to Prunasin : (R)-mandelonitrile is then glycosylated by UDP-glucosyltransferases to form prunasin.[1][6]
-
Further Glycosylation to Amygdalin : In some species, a second glucose molecule is added to prunasin to form amygdalin.[1][6]
Figure 1: Biosynthesis of Amygdalin from L-Phenylalanine.
Catabolism: The Release of Cyanide
The defensive power of (R)-mandelonitrile is unleashed through a two-step enzymatic hydrolysis. This process is spatially regulated within the plant cell to prevent the premature release of HCN. Cyanogenic glycosides are typically stored in the vacuole, while the catabolic enzymes are located in the cytoplasm or apoplast.[1]
-
Hydrolysis to this compound : Upon tissue damage, β-glucosidases hydrolyze amygdalin and prunasin, releasing glucose and (R)-mandelonitrile.[8]
-
Dissociation of this compound : The unstable (R)-mandelonitrile is then cleaved by hydroxynitrile lyase (HNL) into benzaldehyde and hydrogen cyanide.[7][8][9]
Figure 2: The Cyanogenesis Pathway.
Distribution in the Plant Kingdom
Cyanogenic glycosides derived from this compound are widespread, particularly in the Rosaceae family.[2][3][4] The concentration of these compounds can vary significantly between species, cultivars, and even different tissues within the same plant.[4]
| Plant Species | Common Name | Cyanogenic Glycoside(s) | Typical Concentration in Seeds/Kernels (g/kg) | Reference(s) |
| Prunus dulcis (bitter) | Bitter Almond | Amygdalin | 33 - 54 | [4] |
| Prunus armeniaca | Apricot | Amygdalin | 14 | [4] |
| Prunus persica | Peach | Amygdalin | 6.8 | [4] |
| Prunus domestica | Plum | Amygdalin, Prunasin | 4 - 17.5 | [4] |
| Malus domestica | Apple | Amygdalin | 3 | [4] |
| Prunus cerasus | Red Cherry | Amygdalin | 3.9 | [4] |
Analytical Methodologies
The accurate quantification of this compound and its glycosides is crucial for research in plant defense, food safety, and drug development. A general workflow for analysis is presented below.
Figure 3: General Analytical Workflow.
Protocol 1: Extraction and Quantification by GC-MS
This protocol is adapted from a method for quantifying this compound in Arabidopsis thaliana and is suitable for detecting low levels of the compound.[10][11]
Rationale: Methanol is used for extraction as it also serves to denature enzymes that could degrade this compound.[10] Derivatization with MSTFA (silylation) is necessary to increase the volatility of this compound for GC-MS analysis.[5][10]
Methodology:
-
Extraction:
-
Derivatization and GC-MS Analysis:
-
Evaporate the methanol from the supernatant.[5]
-
Add 100 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[5][11]
-
Incubate at 60°C for 30 minutes.[5]
-
Inject 1 μL of the derivatized sample into a GC-MS system.[5]
-
GC Conditions: Use a DB-5MS column (or equivalent) with an appropriate temperature program (e.g., 60°C for 3 min, ramp at 10°C/min to 300°C, hold for 6 min).[5]
-
MS Conditions: Electron Ionization (EI) mode, with full scan or selected ion monitoring (SIM) for higher sensitivity.[5]
-
Protocol 2: Extraction and Quantification of Glycosides by HPLC-DAD
This protocol is based on the analysis of cyanogenic compounds in Rosaceae and is suitable for the quantification of amygdalin and prunasin.[5][12]
Rationale: Ultrasound-assisted extraction (UAE) enhances extraction efficiency. Acidified water is used as the solvent to maintain the stability of the glycosides.[5][12] HPLC with a C18 column provides good separation of these polar compounds.[5]
Methodology:
-
Ultrasound-Assisted Extraction (UAE):
-
HPLC-DAD Analysis:
-
HPLC System: A standard HPLC with a Diode-Array Detector (DAD).[12]
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: Isocratic elution with a suitable mixture of methanol and water (e.g., 20-25% methanol).[5][13]
-
Detection Wavelength: Monitor between 210-220 nm.[5]
-
Quantification: Use external standards of amygdalin and prunasin to create a calibration curve.[5]
-
Biological Roles and Toxicological Implications
Plant Defense
The primary biological role of this compound and its glycosides is as a potent defense against a wide range of generalist herbivores.[1] The release of HCN upon tissue damage acts as a powerful deterrent and toxin.[1]
Human Toxicology and the Laetrile Controversy
While effective in plants, the cyanogenic potential of this compound-derived compounds poses a risk of cyanide poisoning in humans if consumed in sufficient quantities.[4] The hydrolysis of amygdalin in the intestine can release hydrogen cyanide.[4]
Amygdalin has been controversially promoted as an alternative cancer treatment under the names Laetrile and "vitamin B17".[4][15][16] However, extensive reviews and clinical trials have found no evidence of its efficacy in treating cancer.[15][17][18] Medical and scientific authorities have described the promotion of laetrile for cancer treatment as a canonical example of quackery, and its use has been linked to deaths from cyanide poisoning.[4]
Applications in Drug Development and Chemical Synthesis
Beyond its natural role, (R)-mandelonitrile is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[14][19] Its structure provides a scaffold for the creation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and other important chemical entities.[8] The enzymatic synthesis of (R)-mandelonitrile using hydroxynitrile lyases is an area of active research, offering an environmentally friendly alternative to traditional chemical methods.[19]
Future Perspectives
The study of this compound and cyanogenic glycosides continues to be a rich field of research. Future investigations may focus on:
-
Metabolic Engineering: Modifying the biosynthetic pathway in crops to enhance pest resistance or to reduce toxicity in food products.
-
Novel Bioactivities: Exploring other potential physiological roles of these compounds in plants, such as in stress signaling or nutrient transport.[20]
-
Biocatalysis: Discovering and engineering novel hydroxynitrile lyases for applications in green chemistry and pharmaceutical synthesis.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Rosaceae - Wikipedia [en.wikipedia.org]
- 4. Amygdalin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Cyanogenic Compounds Derived from this compound by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. theccrinstitute.com [theccrinstitute.com]
- 17. Laetrile treatment for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- 19. benchchem.com [benchchem.com]
- 20. The effect of this compound, a recently described salicylic acid precursor, on peach plant response against abiotic and biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Racemic Mandelonitrile from Benzaldehyde
Foreword: A Synthesis of Practicality and Precaution
The conversion of benzaldehyde to mandelonitrile represents a cornerstone reaction in organic synthesis: the cyanohydrin formation. This transformation is not merely an academic exercise; it is the gateway to a class of versatile intermediates, including mandelic acid, which are pivotal in the development of pharmaceuticals and fine chemicals.[1] The prochiral nature of the starting aldehyde dictates that, in the absence of a chiral influence, the product is a racemic mixture of (R)- and (S)-enantiomers—a foundational starting point for further resolution or stereospecific applications.[2] This guide is crafted for the discerning researcher and development professional. It moves beyond a mere recitation of steps to dissect the underlying principles, justify the methodological choices, and, most critically, embed an unwavering commitment to safety. The synthesis, while straightforward in principle, involves acutely toxic materials that demand rigorous and informed handling.
Section 1: The Mechanistic Core: Nucleophilic Addition
The synthesis of this compound from benzaldehyde is a classic example of a nucleophilic addition to a carbonyl group.[3][4] The reaction's velocity and efficiency are critically dependent on the generation of a potent nucleophile, the cyanide ion (CN⁻).
The Role of Catalysis
While hydrogen cyanide (HCN) can react directly with benzaldehyde, the process is impractically slow.[4][5] The true efficacy of the reaction is unlocked through base catalysis. The addition of a base, such as a cyanide salt (e.g., NaCN, KCN) or a catalytic amount of hydroxide, deprotonates HCN to generate the cyanide anion.[4][5][6] This anion is a significantly stronger nucleophile than its conjugate acid, poised to attack the electrophilic carbonyl carbon of benzaldehyde.
Step-wise Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The electron-rich cyanide anion (CN⁻) attacks the partially positive carbonyl carbon of benzaldehyde. This action forces the pi electrons of the carbon-oxygen double bond to move onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate.[7]
-
Protonation: The negatively charged alkoxide intermediate is a strong base. It abstracts a proton from a suitable source, typically an undissociated HCN molecule or water, to yield the final this compound product. This step also regenerates the cyanide anion, allowing it to participate in another catalytic cycle.[4][7]
The reversibility of this reaction is a key consideration; under neutral or basic conditions, this compound can decompose back into benzaldehyde and cyanide.[7][8]
Caption: Base-catalyzed nucleophilic addition mechanism for this compound formation.
Section 2: A Validated Experimental Protocol: The Bisulfite Method
To circumvent the direct handling of highly volatile and toxic hydrogen cyanide, the bisulfite addition method is a widely adopted and reliable protocol.[9][10] This procedure involves the in-situ formation of a crystalline benzaldehyde-bisulfite adduct, which is then converted to this compound upon reaction with a cyanide salt. This approach enhances safety and often results in a high yield of the crude product.[9]
Materials and Equipment
| Reagents & Materials | Properties | Equipment |
| Benzaldehyde (C₇H₆O) | MW: 106.12 g/mol , Density: 1.044 g/mL | Magnetic Stirrer & Stir Bar |
| Sodium Cyanide (NaCN) | MW: 49.01 g/mol | Beakers & Erlenmeyer Flasks |
| Sodium Bisulfite (NaHSO₃) | MW: 104.06 g/mol | Separatory Funnel (500 mL) |
| Diethyl Ether (C₄H₁₀O) | Solvent | Round-bottom Flask |
| Hydrochloric Acid (HCl) | conc. (for acidification) | Ice Bath |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, drying agent | Rotary Evaporator |
| Cracked Ice | Coolant | pH paper or meter |
| Deionized Water | Solvent | Standard Glassware |
Step-by-Step Synthesis Workflow
CRITICAL SAFETY NOTE: This entire procedure MUST be performed within a certified chemical fume hood. Adherence to all safety protocols outlined in Section 3 is mandatory.
-
Initial Setup: In a 500 mL flask equipped with a magnetic stir bar, create a mixture of sodium cyanide (e.g., 0.3 moles) in 50 mL of water and freshly distilled benzaldehyde (e.g., 0.3 moles).[9] Place the flask in a large ice bath to prepare for the exothermic reaction.
-
Adduct Formation: Begin vigorous stirring. Slowly add a saturated solution of sodium bisulfite (approx. 85 mL) to the mixture.[9] The addition should be slow initially and then increased to a steady stream over 10-15 minutes.
-
Temperature Control (Causality): Concurrently with the bisulfite addition, add approximately 90 g of cracked ice directly to the reaction mixture in portions. This is crucial to absorb the heat generated during the exothermic formation of the bisulfite adduct and prevent unwanted side reactions or volatilization of reactants.
-
Nitrile Formation: As the bisulfite solution is added, the crystalline adduct forms and is immediately reacted upon by the sodium cyanide present in the mixture. An oily layer of this compound will separate from the aqueous solution.[10]
-
Work-up & Isolation: Once the addition is complete, transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper oily layer of crude this compound.
-
Extraction: Extract the aqueous layer once with approximately 25-30 mL of diethyl ether to recover any dissolved product. Combine this ether extract with the main this compound layer.
-
Acidification (Critical Step): Immediately wash the combined organic layers with a small amount of dilute hydrochloric acid. Rationale: this compound is unstable and can react with unreacted benzaldehyde to form an acetal side product.[8][9] Prompt acidification stabilizes the cyanohydrin and prevents this side reaction.
-
Final Wash & Drying: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator at low temperature. The result is crude racemic this compound, often as a yellowish oil.
Caption: Step-by-step workflow for the synthesis of racemic this compound.
Section 3: Authoritative Safety Directives: Handling Cyanide
The use of cyanide salts necessitates a profound respect for their toxicity. These directives are non-negotiable for ensuring laboratory safety.
-
Inherent Toxicity: Cyanide salts and their conjugate acid, hydrogen cyanide (HCN), are potent, rapidly acting poisons.[11] They function by inhibiting cellular respiration, and exposure via ingestion, inhalation, or skin contact can be fatal.[11][12]
-
Engineering Controls: All manipulations involving cyanide compounds, including weighing solids and performing the reaction, must occur within a properly functioning and certified chemical fume hood.[12][13][14] This prevents inhalation of HCN gas, which can be liberated by reaction with atmospheric moisture or, more rapidly, with acids.[12]
-
Personal Protective Equipment (PPE): A stringent PPE regimen is mandatory. This includes a lab coat, chemical splash goggles and a face shield, and double-gloving with nitrile gloves.[11][13] If gloves become contaminated, they must be removed and replaced immediately, followed by hand washing.[12]
-
Chemical Segregation: NEVER store or handle acids near cyanide salts.[14] The accidental mixing of acid with cyanide waste or stock chemical will produce a lethal quantity of HCN gas. All work surfaces should be clear of incompatible materials.
-
Administrative Controls: Never work with cyanides alone in the laboratory.[12] Always inform colleagues before beginning work. Ensure an emergency response plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and first aid kits.
-
Waste Management: All cyanide-containing waste, both solid and liquid, must be collected in designated, clearly labeled, sealed containers.[14] It must be disposed of as hazardous waste according to institutional guidelines. Never mix cyanide waste with acidic waste streams.
Section 4: Product Characterization & Purity
Due to its inherent instability, rigorous purification of this compound can be challenging and may lead to decomposition.[8][10][15] For many subsequent synthetic steps, the crude product obtained after washing and drying is of sufficient purity.
Spectroscopic Validation
Confirmation of the product's identity is typically achieved through spectroscopic methods.[16]
| Technique | Expected Observations for this compound |
| ¹H NMR (CDCl₃) | ~7.4-7.6 ppm (m, 5H, Aromatic protons)~5.5 ppm (s, 1H, Methine proton -CH(OH)CN)~3.0-4.0 ppm (broad s, 1H, Hydroxyl proton -OH, variable shift)[16][17] |
| ¹³C NMR (CDCl₃) | ~135-140 ppm (Aromatic quaternary C)~126-130 ppm (Aromatic CH carbons)~118 ppm (Nitrile carbon -C≡N)~64 ppm (Methine carbon -CH(OH)CN)[16] |
| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch)~3030 cm⁻¹ (sp² C-H stretch, aromatic)~2250 cm⁻¹ (weak-medium, C≡N stretch)[16] |
| Mass Spec. (ESI+) | Expected m/z: 134.06 [M+H]⁺, 156.04 [M+Na]⁺ |
Section 5: Concluding Remarks
The synthesis of racemic this compound from benzaldehyde is a fundamentally important transformation that provides a valuable platform for more complex molecular architectures. The base-catalyzed nucleophilic addition mechanism is well-understood, and reliable protocols like the bisulfite method allow for its safe and efficient execution in a laboratory setting. However, the success of this synthesis is inextricably linked to the chemist's expertise in handling its inherent challenges, namely the product's instability and the acute toxicity of the cyanide reagents. This guide serves as a testament to the principle that robust scientific practice is a synthesis of mechanistic understanding, procedural precision, and an uncompromising culture of safety.
References
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- 2. benchchem.com [benchchem.com]
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- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
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- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. This compound(532-28-5) 1H NMR spectrum [chemicalbook.com]
Physicochemical properties of mandelonitrile for laboratory use
An In-depth Technical Guide to the Physicochemical Properties of Mandelonitrile for Laboratory Use
Introduction
This compound (α-hydroxybenzeneacetonitrile), a cyanohydrin derived from benzaldehyde, stands as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1][2] Its deceptively simple structure, featuring a stereocenter at the carbon bearing both a hydroxyl and a nitrile group, belies a rich and complex reactivity profile that has been harnessed for the asymmetric synthesis of a diverse array of chiral molecules.[2] This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering field-proven insights and detailed protocols for its safe and effective utilization in the laboratory. We will delve into its structural and spectroscopic characteristics, thermodynamic properties, stability, and solubility, providing a robust foundation for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₇NO, is a small molecule possessing both polar and nonpolar functionalities, which dictates its physical and chemical behavior.[3][4] The presence of a phenyl group, a hydroxyl group, and a nitrile group on the same carbon atom makes it a versatile building block in organic chemistry.[3]
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for quick reference. It is important to note that some values in the literature show slight variations, which can be attributed to the presence of impurities or different measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [5][6] |
| Molecular Weight | 133.15 g/mol | [5][7] |
| Appearance | Colorless to pale yellow or reddish-brown liquid | [1][5][6] |
| Melting Point | -10 °C to 28 °C (Varies with enantiomeric purity) | [3][6][7] |
| Boiling Point | 170 °C (decomposes) | [3][6] |
| Density | ~1.117 g/cm³ at 20-25 °C | [3][6] |
| Flash Point | ~97 °C (207 °F) | [6][8] |
| Solubility in Water | Slightly soluble to insoluble | [6][7][9] |
| Solubility in Organic Solvents | Freely soluble in ethanol, diethyl ether, and chloroform | [6][10] |
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (90 MHz, CDCl₃): Chemical shifts (δ) are typically observed at approximately 7.58-7.32 ppm (m, 5H, aromatic protons), 5.46 ppm (s, 1H, methine proton), and 3.75 ppm (br s, 1H, hydroxyl proton).[3]
-
¹³C NMR (25.16 MHz, CDCl₃): Characteristic peaks appear around 135.11, 129.67, 129.09, and 126.65 ppm for the aromatic carbons.[3]
Stability, Handling, and Storage: A Self-Validating System
The utility of this compound is intrinsically linked to its stability, which is a critical consideration for its storage and handling. This compound is thermally unstable and can decompose into its precursors, benzaldehyde and highly toxic hydrogen cyanide gas, particularly when heated.[3][6] This decomposition is reversible and can be catalyzed by moisture and alkaline conditions.[11]
Recommended Storage Protocols
To ensure the integrity of this compound, the following storage conditions are imperative:
-
Temperature: For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term preservation (months to years), storage at -20 °C is optimal.[7][11]
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent degradation.[12]
-
Container: Use tightly sealed, light-resistant containers to protect from moisture and light.[12][13]
Safe Handling Practices
Given its toxicity and potential to release hydrogen cyanide, strict safety protocols must be adhered to when handling this compound.[12]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical safety goggles or a face shield.[12][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][12]
Decomposition Pathway
The decomposition of this compound is a critical safety and purity consideration.
Caption: Decomposition of this compound into Benzaldehyde and Hydrogen Cyanide.
Synthesis and Purification: Methodologies and Mechanistic Insights
The synthesis of this compound is a classic example of a cyanohydrin formation reaction. While several methods exist, the most common laboratory-scale synthesis involves the reaction of benzaldehyde with a cyanide source.[15][16]
Racemic Synthesis Protocol
This method yields a racemic mixture of (R)- and (S)-mandelonitrile.
Materials:
-
Benzaldehyde
-
Sodium cyanide or potassium cyanide
-
Hydrochloric acid
-
Ice
-
Water
Procedure:
-
In a flask cooled with an ice-salt bath, combine finely powdered potassium cyanide and freshly distilled benzaldehyde.[16]
-
Slowly add concentrated hydrochloric acid dropwise with frequent shaking.[16]
-
Allow the reaction mixture to stand for one hour with occasional shaking.[16]
-
Pour the mixture into a large volume of cold water.
-
The oily layer of this compound that separates is then washed several times with water.[16]
Causality: The acidic conditions protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion.
Purification
Due to its instability, extensive purification of this compound can be challenging. For many applications, the crude product obtained after aqueous workup is used directly. If further purification is necessary, it should be performed with caution, avoiding high temperatures.
Enantioselective Synthesis
For applications requiring enantiomerically pure this compound, particularly in pharmaceutical synthesis, biocatalytic methods employing hydroxynitrile lyases (HNLs) are the preferred route.[15] These enzymes catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde, yielding high enantiomeric excess of the (R)- or (S)-enantiomer depending on the specific HNL used.[15]
Caption: Biocatalytic synthesis of (R)-mandelonitrile using an (R)-Hydroxynitrile Lyase.
Applications in Organic Synthesis and Drug Development
This compound is a valuable precursor for a range of chiral pharmaceuticals and fine chemicals.[3][15] Its primary utility lies in its conversion to other optically pure compounds.[3]
Synthesis of Mandelic Acid
Hydrolysis of this compound yields mandelic acid, a widely used chiral building block in the pharmaceutical industry.[2][3]
Pharmaceutical Intermediates
The enantiomerically pure forms of this compound are crucial starting materials for the synthesis of various active pharmaceutical ingredients (APIs).[2] The hydroxyl and nitrile functionalities can be readily transformed into other functional groups, allowing for the introduction of diverse pharmacophores.[2]
Waste Disposal
Due to its toxicity and the potential for liberating hydrogen cyanide, all waste containing this compound must be treated as hazardous.[12] Neutralization of cyanide-containing waste is typically achieved through oxidation with sodium hypochlorite (bleach) under basic conditions.[14]
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, stability, and reactivity is paramount for its safe and effective use in the laboratory. This guide has provided a comprehensive overview of these aspects, coupled with practical protocols and mechanistic insights, to empower researchers in their scientific endeavors. By adhering to the principles of safe handling, proper storage, and controlled reaction conditions, the full synthetic potential of this compound can be realized.
References
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- 7. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 8. This compound, 532-28-5 [thegoodscentscompany.com]
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- 10. This compound [drugfuture.com]
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- 16. prepchem.com [prepchem.com]
Mandelonitrile as an intermediate in fine chemical synthesis
An In-Depth Technical Guide to Mandelonitrile as an Intermediate in Fine Chemical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, the cyanohydrin of benzaldehyde, stands as a cornerstone intermediate in the landscape of fine chemical and pharmaceutical synthesis.[1][2] Its unique structure, featuring a stereocenter adorned with both a hydroxyl and a nitrile group, imparts significant versatility, allowing its conversion into a diverse array of high-value chiral molecules.[1][3][4] This guide provides a comprehensive technical exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, dissect key synthetic methodologies from classic racemic preparations to modern enantioselective biocatalysis, explore its pivotal role in the synthesis of active pharmaceutical ingredients (APIs), and underscore the critical safety and handling protocols required for its use.
Core Properties: Physicochemical and Spectroscopic Characterization
A thorough understanding of a synthetic intermediate begins with its fundamental properties. This compound is a colorless to pale yellow liquid, though it often appears as a reddish-brown liquid in commercial preparations.[5][6][7] Its stability is a critical consideration for any synthetic chemist; it is sensitive to moisture, light, heat, and pH.[8][9][10] Notably, it undergoes a reversible decomposition back to its starting materials, benzaldehyde and the highly toxic hydrogen cyanide (HCN), a process that is accelerated in neutral to basic conditions.[10][11] For optimal stability, this compound should be handled under acidic conditions (pH 2.0-3.5) and stored appropriately.[10][12]
Physicochemical Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [5][7] |
| Molecular Weight | 133.15 g/mol | [7] |
| Physical State | Colorless to reddish-brown liquid | [5][6][7] |
| Melting Point | -22 °C (racemic) | [2] |
| Boiling Point | ~170 °C (decomposes) | [7] |
| Density | ~1.117 g/cm³ | [2][7] |
| Flash Point | 97.2 °C (207 °F) | [9][13] |
| Solubility | Soluble in water, miscible with ethanol and diethyl ether | [5][7] |
Spectroscopic Profile
Structural confirmation and purity analysis rely on spectroscopic techniques. NMR spectroscopy is particularly powerful for elucidating this compound's structure.[14]
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~7.4 (m, 5H) | Aromatic (C₆H₅) | ~135 | Quaternary aromatic (C-ipso) |
| ~5.5 (s, 1H) | Methine (CH) | ~129.7 | Aromatic (C-para) |
| Variable (br s, 1H) | Hydroxyl (OH) | ~129.1 | Aromatic (C-ortho) |
| ~126.7 | Aromatic (C-meta) | ||
| ~119 | Nitrile (C≡N) | ||
| ~63 | Methine (CH(OH)CN) | ||
| Data sourced from BenchChem.[14] |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[14] For ¹³C NMR, a higher concentration (20-50 mg) may be required to achieve an adequate signal-to-noise ratio.[14]
-
Filtration: If any solid particles are present, filter the solution through a small glass wool plug in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[14]
-
Acquisition: Acquire spectra on a spectrometer (300 MHz or higher). The hydroxyl proton signal is often broad and its chemical shift can vary depending on sample concentration and residual water content.[14]
Synthesis of this compound: From Racemates to Enantiopure Compounds
The synthesis of this compound is a classic example of cyanohydrin formation.[1][15] However, the demands of the pharmaceutical industry for enantiomerically pure compounds have driven the development of highly selective methods beyond traditional chemical synthesis.[16]
Chemical Synthesis: The Racemic Route
The foundational method for producing this compound is the nucleophilic addition of a cyanide source to benzaldehyde.[17][18] This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more potent nucleophile than hydrocyanic acid (HCN).[19] The catalyst increases the rate of reaction by providing a sufficient concentration of nucleophilic cyanide ions to attack the electrophilic carbonyl carbon of benzaldehyde.[19]
Caption: Base-catalyzed nucleophilic addition for this compound synthesis.
This protocol is adapted from established laboratory methods.[17][20] Extreme caution is required due to the use of highly toxic cyanide. All steps must be performed in a certified chemical fume hood.
-
Reaction Setup: In a flask cooled with an ice bath, combine freshly distilled benzaldehyde (e.g., 20 g) and finely powdered potassium cyanide (e.g., 14 g).[17]
-
Acid Addition: Slowly add concentrated hydrochloric acid dropwise with frequent shaking while maintaining the low temperature.[17]
-
Reaction: Allow the mixture to stand for 1 hour with occasional shaking.[17]
-
Work-up: Pour the reaction mixture into a large volume of cold water. The oily this compound will separate.
-
Purification: Wash the separated oil several times with water. Further purification is often avoided due to the compound's instability.[17] The product is an almost quantitative yield of racemic this compound.[17]
Biocatalytic Synthesis: The Enantioselective Route to (R)-Mandelonitrile
For pharmaceutical applications where a single enantiomer is required, enzymatic synthesis is the superior method.[15][16] (R)-selective hydroxynitrile lyases (HNLs) are highly efficient biocatalysts that facilitate the asymmetric addition of cyanide to benzaldehyde, yielding (R)-mandelonitrile with high enantiomeric excess (ee).[15][21][22]
The causality behind the success of this method lies in two key principles:
-
Enzyme Selectivity: The HNL enzyme provides a chiral active site that forces the cyanide nucleophile to attack a specific face of the prochiral benzaldehyde, leading to the preferential formation of the (R)-enantiomer.[21]
-
Suppression of Background Reaction: The non-enzymatic chemical reaction, which produces a racemic mixture, is a significant competing pathway.[11][23] This background reaction is base-catalyzed and can be effectively suppressed by maintaining an acidic reaction pH (typically 3.5-5.0), conditions under which many HNLs remain active and stable.[23][24][25]
A two-phase aqueous-organic system is often employed to overcome the low aqueous solubility of benzaldehyde and simplify product isolation, as the this compound product preferentially partitions into the organic phase.[23][24]
Caption: Workflow for the enzymatic synthesis of (R)-mandelonitrile.
This generalized protocol is based on common methodologies for HNL-catalyzed synthesis.[16][23] Extreme caution is required. All manipulations involving cyanides must be performed in a certified chemical fume hood.
-
Prepare Aqueous Phase: In a reaction vessel, dissolve the (R)-Hydroxynitrile Lyase (HNL) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.0). If using potassium cyanide (KCN) as the cyanide source, it is also dissolved in this phase. Note: The reaction of KCN with the acidic buffer will generate HCN in situ.[23]
-
Prepare Organic Phase: Dissolve benzaldehyde in an immiscible organic solvent like methyl tert-butyl ether (MTBE).[23][24]
-
Initiate Reaction: Combine the aqueous and organic phases (e.g., 1:1 volume ratio) and begin vigorous stirring to create a large interfacial area. Maintain a constant temperature (e.g., 15-25 °C).[23][24]
-
Monitor Progress: Periodically withdraw small aliquots from the organic phase. Analyze by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess (ee) of the (R)-mandelonitrile product.[15][23]
-
Work-up: Once the desired conversion is reached, cease stirring and allow the phases to separate.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to maximize product recovery.[3][23] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile.[15][23] Further purification can be performed by column chromatography if needed.[15]
Applications in Fine Chemical Synthesis
The synthetic utility of this compound stems from the reactivity of its two functional groups, which can be readily converted into other valuable moieties with retention of the stereocenter.[1][3]
Caption: Key synthetic transformations of (R)-mandelonitrile.
Synthesis of Mandelic Acid and Derivatives
The most prominent application of this compound is its hydrolysis to mandelic acid.[5][20][26] (R)-Mandelic acid is a vital intermediate for producing semi-synthetic cephalosporins and penicillins, as well as being a widely used chiral resolving agent.[3][16] Furthermore, a derivative, (R)-2-chloromandelic acid, is a key precursor in the synthesis of the blockbuster antiplatelet drug, Clopidogrel.[16][26]
The conversion can also be achieved biocatalytically. Nitrilase enzymes can perform enantioselective hydrolysis of racemic this compound, converting the (R)-enantiomer to (R)-mandelic acid while the unreacted (S)-mandelonitrile spontaneously racemizes in the reaction mixture, allowing for a dynamic kinetic resolution process that can theoretically yield 100% of the desired (R)-acid.[27]
Synthesis of Chiral Amino Alcohols and Other Molecules
The nitrile group can be reduced to a primary amine, providing access to valuable chiral β-amino alcohols, which are important structural motifs in many pharmaceutical compounds.[16][21] Beyond these primary routes, the versatility of this compound makes it a valuable starting material in the synthesis of various agrochemicals and other complex organic molecules.[3][4]
Safety, Handling, and Storage
This compound is classified as acutely toxic and must be handled with extreme care. [28][29][30] Its primary hazard stems from its potential to decompose and release highly toxic hydrogen cyanide (HCN) gas.[10][31]
-
Handling: Always handle this compound in a certified, well-ventilated chemical fume hood.[23][28] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28][29]
-
First Aid:
-
Ingestion/Inhalation: Immediately call a poison center or physician. If inhaled, move the person to fresh air. Do not use mouth-to-mouth resuscitation.[28][32]
-
Skin/Eye Contact: Immediately flush eyes with water for at least 15 minutes. Wash skin thoroughly with soap and water. Remove contaminated clothing.[28][32]
-
-
Storage: To ensure stability and safety, store this compound in a tightly closed container under an inert atmosphere (e.g., Argon).[8][28] It should be kept in a cool, dry, dark, and locked location away from incompatible materials such as strong acids and oxidizing agents.[10][28][32] For long-term storage, a temperature of -20°C is recommended.[10]
Conclusion
This compound is far more than a simple cyanohydrin; it is a pivotal and versatile chiral intermediate that enables the efficient synthesis of a multitude of high-value compounds. The evolution of its synthesis from classical racemic methods to highly sophisticated and green biocatalytic routes underscores the fine chemical industry's drive towards precision and sustainability. For the research scientist and drug development professional, a mastery of the synthesis, reactivity, and safe handling of this compound is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and complex molecules. The continued exploration for more robust and efficient biocatalysts will undoubtedly further expand the utility of this indispensable chemical building block.[25][27]
References
- 1. fiveable.me [fiveable.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. This compound, 532-28-5 [thegoodscentscompany.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 19. gauthmath.com [gauthmath.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. researchgate.net [researchgate.net]
- 28. spectrumchemical.com [spectrumchemical.com]
- 29. echemi.com [echemi.com]
- 30. biosynth.com [biosynth.com]
- 31. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 32. fishersci.com [fishersci.com]
The Keystone of Cyanogenesis: A Technical Guide to the Biosynthesis of (R)-Mandelonitrile in Nature
Abstract
(R)-mandelonitrile, a chiral cyanohydrin, serves as a critical biochemical intermediate in the defense mechanisms of over 3,000 plant species and select arthropods.[1] Its primary role is as the aglycone of cyanogenic glycosides, such as amygdalin and prunasin, which upon enzymatic hydrolysis, release toxic hydrogen cyanide (HCN) in a process known as cyanogenesis.[1][2] This guide provides an in-depth exploration of the biosynthetic pathways leading to (R)-mandelonitrile in various natural sources, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the key enzymes, their mechanisms, and the genetic underpinnings of this fascinating metabolic process. Furthermore, this guide presents detailed experimental protocols and quantitative data to facilitate further research and application of this knowledge.
Introduction: The Significance of (R)-Mandelonitrile
(R)-mandelonitrile is a molecule of significant biological and chemical interest. In nature, it is a cornerstone of a potent chemical defense strategy against herbivores and pathogens.[1] The stereospecificity of the (R)-enantiomer is crucial in many cyanogenic plants, highlighting the precision of the underlying enzymatic machinery.[1] Beyond its role in chemical ecology, (R)-mandelonitrile is a valuable chiral building block in synthetic organic chemistry, utilized in the production of various pharmaceuticals and fine chemicals, including (R)-mandelic acid.[3] Understanding its natural biosynthesis provides a blueprint for developing efficient and stereoselective biocatalytic production methods.
The Core Biosynthetic Pathway in Plants
In plants, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), the biosynthesis of (R)-mandelonitrile is a well-defined pathway originating from the amino acid L-phenylalanine.[1][4] This multi-step process involves a series of enzymatic conversions orchestrated by cytochrome P450 monooxygenases and UDP-glucosyltransferases.[5][6][7]
The key steps are as follows:
-
From L-Phenylalanine to N-Hydroxyphenylalanine: The pathway initiates with the N-hydroxylation of L-phenylalanine, a reaction catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family (e.g., PdCYP79D16 in almonds).[5][6]
-
Formation of Phenylacetaldoxime: Subsequent decarboxylation and dehydration reactions, also mediated by the CYP79 enzyme, lead to the formation of phenylacetaldoxime.[1]
-
Conversion to (R)-Mandelonitrile: The crucial conversion of phenylacetaldoxime to (R)-mandelonitrile is catalyzed by a second cytochrome P450 enzyme, typically from the CYP71 family (e.g., PdCYP71AN24 in almonds).[5][6] This enzyme is trifunctional, catalyzing the isomerization of the (E)-oxime to the (Z)-oxime, followed by dehydration to phenylacetonitrile and subsequent C-hydroxylation to yield (R)-mandelonitrile.[8]
-
Glycosylation for Storage: To prevent autotoxicity, the highly reactive (R)-mandelonitrile is rapidly glycosylated. A UDP-glucosyltransferase (UGT) attaches a glucose molecule to form the cyanogenic monoglucoside prunasin.[4][9] In some species, a second glucose molecule is added by another UGT to form the diglucoside amygdalin.[4][5] These stable cyanogenic glycosides are then stored in the vacuole.[1][8]
Figure 1: Biosynthetic pathway of (R)-mandelonitrile and its glycosides in plants.
An Evolutionary Divergence: Biosynthesis in Millipedes
Interestingly, cyanogenic millipedes have independently evolved a distinct pathway for (R)-mandelonitrile biosynthesis.[10][11] While the precursors, (E/Z)-phenylacetaldoxime and phenylacetonitrile, are conserved, the enzymatic machinery differs from that in plants.[11][12] In the millipede Chamberlinius hualienensis, a novel cytochrome P450, CYP3201B1, stereoselectively hydroxylates phenylacetonitrile to produce (R)-mandelonitrile.[10][11] However, unlike the multifunctional plant CYP71 enzymes, CYP3201B1 does not catalyze the preceding dehydration of phenylacetaldoxime, suggesting the involvement of another, yet to be identified, enzyme for this step.[10] This convergent evolution of cyanogenesis highlights its significant adaptive advantage.
The "Cyanide Bomb": Release of (R)-Mandelonitrile and HCN
The defensive potency of cyanogenic glycosides lies in their rapid enzymatic breakdown upon tissue damage, a process often termed the "cyanide bomb".[1] This catabolic pathway is spatially separated from the stored glycosides in intact tissues to prevent autotoxicity.[1][13]
-
Glycoside Hydrolysis: When herbivores or pathogens disrupt plant cells, the vacuolar cyanogenic glycosides come into contact with β-glucosidases located in the cytoplasm or apoplast.[1][4] These enzymes hydrolyze the glycosidic bonds, releasing the sugar moieties and (R)-mandelonitrile. Amygdalin is sequentially hydrolyzed to prunasin and then to (R)-mandelonitrile.[7]
-
Decomposition of (R)-Mandelonitrile: The released (R)-mandelonitrile is then acted upon by a hydroxynitrile lyase (HNL), also known as this compound lyase, which catalyzes its decomposition into benzaldehyde and highly toxic hydrogen cyanide.[1][7][14]
The released HCN is a potent inhibitor of cellular respiration, while benzaldehyde can also act as a feeding deterrent.[1]
Experimental Protocols for Studying (R)-Mandelonitrile Biosynthesis
Hydroxynitrile Lyase (HNL) Activity Assay
This protocol provides a general method for determining the activity of HNLs, which is crucial for understanding the catabolic part of cyanogenesis.
Materials:
-
(R,S)-Mandelonitrile or a specific cyanohydrin substrate
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 5.0)
-
Spectrophotometer
-
Enzyme extract or purified HNL
Procedure:
-
Prepare a reaction mixture containing the citrate-phosphate buffer and the cyanohydrin substrate in a cuvette.
-
Initiate the reaction by adding a known amount of the enzyme extract or purified HNL.
-
Monitor the decrease in absorbance at a wavelength where the cyanohydrin absorbs (e.g., 250 nm for this compound), or monitor the formation of the aldehyde product at its specific absorbance maximum.
-
Calculate the initial reaction rate from the linear portion of the absorbance change over time.
-
One unit of HNL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[15]
Enzymatic Synthesis of (R)-Mandelonitrile
The reverse reaction of HNLs can be exploited for the stereoselective synthesis of (R)-mandelonitrile.[3]
Materials:
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus)[3]
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or stabilized hydrogen cyanide (HCN) (EXTREME CAUTION: KCN and HCN are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)[3]
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic systems
-
Chiral HPLC or GC for analysis
Procedure:
-
Set up a reaction vessel with the citrate buffer. For a biphasic system, add an equal volume of an organic solvent like MTBE.
-
Add benzaldehyde to the reaction mixture.
-
Add the (R)-selective HNL.
-
Slowly add the cyanide source to the reaction mixture while maintaining the pH. A low pH is crucial to suppress the non-enzymatic, racemic background reaction.[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 15-25°C).[16][17]
-
Monitor the reaction progress by taking aliquots, quenching the reaction (e.g., with acid), extracting with an organic solvent, and analyzing by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee%).[3]
-
Once the desired conversion is reached, stop the reaction and work up the product by extracting it into an organic solvent, washing, drying, and concentrating under reduced pressure.[3]
Figure 2: General experimental workflow for the enzymatic synthesis and analysis of (R)-mandelonitrile.
Quantitative Data Summary
The efficiency of (R)-mandelonitrile synthesis is highly dependent on the choice of HNL and the reaction conditions. The following table summarizes key parameters for some (R)-selective HNLs.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Enantiomeric Excess (ee%) | Reference(s) |
| Prunus amygdalus (Almond) | 3.5 - 5.5 | 25 - 30 | >99 | [3] |
| Prunus armeniaca (Wild Apricot) | 4.0 | 15 | >99 | [16] |
| Parafontaria laminata (Millipede) | 4.0 | 25 - 30 | 99 - 100 | [17] |
| Passiflora edulis (Passion Fruit) | 4.0 | 10 | >99 | [18] |
Conclusion and Future Perspectives
The biosynthesis of (R)-mandelonitrile is a testament to the elegance and efficiency of natural product synthesis. The elucidation of the enzymatic pathways in plants and the discovery of convergent evolution in arthropods provide a deep understanding of the chemical ecology of cyanogenesis. For drug development professionals and synthetic chemists, these natural pathways offer a rich source of biocatalysts for the sustainable and highly selective production of chiral intermediates. Future research will likely focus on the discovery of novel HNLs with enhanced stability and broader substrate scope, as well as the metabolic engineering of microorganisms for the heterologous production of (R)-mandelonitrile and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. madridge.org [madridge.org]
- 7. researchgate.net [researchgate.net]
- 8. prunasin and amygdalin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel cytochrome P450, CYP3201B1, is involved in (R)‐this compound biosynthesis in a cyanogenic millipede - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel cytochrome P450, CYP3201B1, is involved in (R)-mandelonitrile biosynthesis in a cyanogenic millipede - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel cytochrome P450, CYP3201B1, is involved in (R)‐this compound biosynthesis in a cyanogenic millipede | Semantic Scholar [semanticscholar.org]
- 13. Cyanogenesis in Arthropods: From Chemical Warfare to Nuptial Gifts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound lyase - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. smolecule.com [smolecule.com]
Methodological & Application
Application Note & Protocol: High-Efficiency Extraction of Mandelonitrile Derivatives Using Ultrasound-Assisted Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity in Mandelonitrile Derivative Extraction
This compound and its glycoside derivatives, such as amygdalin and prunasin, are cyanogenic compounds found in over 2,500 plant species, notably in the kernels of the Rosaceae family (e.g., almonds, apricots, cherries) and in the leaves of Sambucus nigra[1][2]. These compounds are of significant interest in pharmaceutical research for their potential therapeutic properties. However, their extraction presents a challenge due to their susceptibility to degradation under harsh conditions and by enzymatic action[1][2]. Traditional extraction methods like Soxhlet or maceration often require long extraction times and large volumes of organic solvents, which can lead to the degradation of these thermolabile compounds[1][3].
Ultrasound-Assisted Extraction (UAE) emerges as a green and efficient alternative, offering significant advantages such as reduced extraction times, lower solvent consumption, and operation at lower temperatures, which helps preserve the integrity of the target molecules[4][5][6]. This application note provides a comprehensive protocol for the efficient extraction of this compound derivatives from plant matrices using UAE, grounded in the principles of acoustic cavitation and optimized for yield and purity.
The Science Behind UAE: Mechanism of Action
Ultrasound-assisted extraction leverages high-frequency sound waves (typically >20 kHz) to create a phenomenon known as acoustic cavitation within the extraction solvent[4][7][8]. This process is the primary driver of the enhanced extraction efficiency.
The mechanism can be broken down into a few key stages:
-
Formation: The alternating high and low-pressure cycles of the ultrasound waves lead to the formation of microscopic bubbles in the solvent.
-
Growth: During the low-pressure cycles, these bubbles grow.
-
Collapse: In the high-pressure cycles, the bubbles become unstable and violently collapse. This collapse is not uniform and generates powerful localized effects.
-
Micro-jetting and Shockwaves: The implosion of cavitation bubbles near the surface of the plant material creates high-velocity micro-jets of solvent and powerful shockwaves[4][7]. These forces act like microscopic hammers, pitting and eroding the plant cell walls.
-
Cell Disruption: This intense mechanical and thermal energy disrupts the plant cell walls and membranes, facilitating the release of intracellular contents, including this compound derivatives, into the solvent[7][8][9].
-
Enhanced Mass Transfer: The ultrasonic waves also induce micro-mixing and enhance solvent penetration into the plant matrix, thereby accelerating mass transfer[8][9].
This process significantly increases the extraction yield in a much shorter time compared to conventional methods[4].
Caption: Workflow of Ultrasound-Assisted Extraction Mechanism.
Optimizing the Extraction: Key Parameters and Considerations
The efficiency of UAE is governed by several critical parameters. Understanding and optimizing these variables is essential for achieving high yields and reproducibility[10][11]. A study by Rodríguez Madrera et al. provides an excellent, optimized framework specifically for this compound derivatives[1][2].
| Parameter | Optimized Value | Rationale and Field Insights |
| Sonication Amplitude (%) | 80% | Amplitude is directly related to the intensity of the ultrasound and the resulting cavitation. Higher amplitudes increase the disruption of cell walls. However, excessively high amplitudes can lead to the degradation of sensitive compounds. An amplitude of 80% was found to be optimal for this compound derivatives[1][2]. |
| Extraction Time (s) | 55 seconds | One of the primary advantages of UAE is the significant reduction in extraction time. For this compound derivatives, a short duration of 55 seconds is sufficient to achieve high yields, minimizing the risk of degradation that can occur with prolonged extraction times[1][2]. |
| Duty Cycle (%) | 70% | The duty cycle refers to the percentage of time the ultrasound is active during the extraction. A pulsed application (e.g., 70% cycle) can prevent excessive heating of the sample, which is crucial for thermally sensitive molecules like cyanogenic glycosides[1][2]. |
| Solvent | Acidified Water (0.1% Perchloric Acid) | Acidified water is an effective and "green" solvent for these polar glycosides. The acidic condition helps to stabilize the compounds and prevent enzymatic degradation. This choice also avoids the use of potentially toxic organic solvents[1][2]. |
| Sample Mass to Solvent Ratio | 0.1 g in 10 mL (1:100) | This ratio is critical to ensure efficient extraction and to prevent the degradation of cyanogenic glycosides by endogenous enzymes (β-glucosidase) present in the plant material. A higher solvent volume helps to quickly dilute and inactivate these enzymes[1][2]. |
| Temperature (°C) | Ambient/Controlled | While moderate increases in temperature can enhance mass transfer, high temperatures can degrade this compound derivatives and reduce cavitation efficiency[5][12]. Using a pulsed duty cycle and a water bath helps maintain a low and stable temperature. |
Detailed Protocol for UAE of this compound Derivatives
This protocol is based on the validated method for the extraction of amygdalin, prunasin, and sambunigrin from plant material[1][2].
4.1. Materials and Equipment
-
Plant material (e.g., finely ground apricot kernels, apple seeds, or elderberry leaves)
-
Ultrasonic processor (probe-type recommended for higher intensity)[6]
-
Analytical balance
-
15 mL centrifuge tubes
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Solvent: Deionized water with 0.1% perchloric acid
4.2. Step-by-Step Extraction Procedure
-
Sample Preparation: Weigh precisely 0.1 g of finely ground and homogenized plant material into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acidified water (0.1% perchloric acid) to the tube.
-
Sonication:
-
Immerse the tip of the ultrasonic probe into the solvent-sample slurry. Ensure the tip is submerged but not touching the bottom or sides of the tube.
-
Set the ultrasonic processor to the following parameters:
-
Amplitude: 80%
-
Time: 55 seconds
-
Duty Cycle: 70% (e.g., 0.7 seconds on, 0.3 seconds off)
-
-
Perform the sonication, preferably in a fume hood and within a beaker of cold water to dissipate heat.
-
-
Centrifugation: After sonication, centrifuge the sample to pellet the solid plant material. A common setting is 4500 rpm for 10-15 minutes[13].
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for analysis.
Caption: Step-by-step workflow for the UAE protocol.
Post-Extraction Analysis: Quantification by HPLC-DAD
Accurate quantification of the extracted this compound derivatives is typically performed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)[1][2].
5.1. Suggested HPLC Conditions
-
System: Standard HPLC with DAD detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 25% methanol)[14]. The exact gradient or isocratic conditions may need to be optimized based on the specific derivatives being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitoring at approximately 210-220 nm is suitable for these compounds[14].
-
Quantification: Create a calibration curve using external standards of amygdalin, prunasin, and/or sambunigrin for accurate quantification[14].
Critical Safety Precautions
This compound and its derivatives are cyanogenic, meaning they can release highly toxic hydrogen cyanide (HCN) gas, particularly under certain conditions (e.g., enzymatic hydrolysis)[1][15]. This compound itself is classified as toxic if swallowed and causes skin and serious eye irritation[16][17].
-
Handling: Always handle this compound, its derivatives, and concentrated extracts in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves[17].
-
Waste Disposal: Dispose of all waste containing these compounds in accordance with institutional and local regulations for hazardous chemical waste[16].
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[16].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[16][17].
-
Ingestion: Seek immediate medical attention. Do NOT induce vomiting.
-
Conclusion
Ultrasound-assisted extraction is a powerful, efficient, and green technology for the isolation of this compound derivatives from plant sources. By leveraging the principles of acoustic cavitation, this method dramatically reduces extraction time and solvent usage while preserving the integrity of these valuable, yet sensitive, compounds. The optimized protocol presented here provides a reliable and validated starting point for researchers in natural product chemistry and drug development, enabling the high-throughput and high-yield extraction necessary for further investigation and application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 5. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. hielscher.com [hielscher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Ultrasonic-Assisted Enzymatic Extraction: An Innovative Technique for the Obtention of Betalains and Polyphenols from Dragon Fruit Peel | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Prevention of cyanogenic glycoside poisoning [nifc.gov.vn]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
Synthesis of Mandelic Acid via Mandelonitrile Hydrolysis: A Detailed Guide for Researchers
Introduction: The Significance of Mandelic Acid and Its Synthesis
Mandelic acid, an aromatic alpha-hydroxy acid, is a valuable chiral building block in the pharmaceutical industry, renowned for its use in the synthesis of antibiotics, anti-obesity drugs, and as a key component in dermatological formulations for its anti-aging and antimicrobial properties.[1][2] Its versatile applications necessitate robust and efficient synthetic routes. One of the most common and industrially relevant methods for producing mandelic acid is through the hydrolysis of mandelonitrile.[3][4]
This technical guide provides an in-depth exploration of the two primary methodologies for this compound hydrolysis: traditional acidic hydrolysis and modern enzymatic hydrolysis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the critical parameters that govern reaction success, yield, and purity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of these synthetic transformations.
PART 1: Acidic Hydrolysis of this compound
Acidic hydrolysis is a well-established, albeit harsh, method for converting nitriles to carboxylic acids.[5] This pathway is characterized by its straightforward procedure and the use of readily available reagents.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through a two-stage mechanism.[6][7]
-
Formation of the Amide Intermediate: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[7][8] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers follows, leading to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate.[6][8]
-
Hydrolysis of the Amide: The amide intermediate is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[7][9] This second stage is often the driving force for the reaction, as the protonated ammonia is no longer nucleophilic, preventing the reverse reaction.[7]
Experimental Protocol: Acidic Hydrolysis
This protocol is adapted from established literature procedures and is suitable for a laboratory setting.[10][11]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene or Ether (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, etc.)
-
Heating mantle or water bath
-
Stir plate and stir bar
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place the crude this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Carefully add concentrated hydrochloric acid to the this compound. An exothermic reaction may occur, so cooling the flask in an ice bath during addition is recommended.
-
Initial Hydrolysis (Cold): Allow the mixture to stir at room temperature for approximately 12 hours.[10] This initial phase allows for the controlled hydrolysis to the amide intermediate.
-
Heating and Completion: After the initial stirring period, heat the mixture under reflux using a heating mantle or steam bath for several hours to drive the hydrolysis of the amide to the carboxylic acid and to remove excess HCl and water.[10]
-
Work-up and Extraction: Cool the reaction mixture to room temperature. If a solid (ammonium chloride and some mandelic acid) precipitates, it can be filtered off.[10] To recover the mandelic acid from the filtrate, it can be extracted with an organic solvent like ether or benzene.[10]
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification by Crystallization: The crude mandelic acid can be purified by recrystallization from a suitable solvent, such as benzene or water, to yield the final product.[10][11]
Causality Behind Experimental Choices:
-
Concentrated HCl: Provides both the acidic catalyst and the water necessary for hydrolysis. Its high concentration drives the reaction to completion.
-
Initial Cold Hydrolysis: This step helps to control the initial exothermic reaction and allows for the gradual formation of the amide intermediate, potentially reducing the formation of byproducts.[10]
-
Heating Under Reflux: Ensures the complete hydrolysis of the stable amide intermediate to the final carboxylic acid product.
-
Extraction: Separates the organic mandelic acid from the aqueous phase containing inorganic salts like ammonium chloride.
-
Recrystallization: A crucial step for obtaining high-purity mandelic acid by removing residual impurities.
Data Summary: Acidic Hydrolysis Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Conc. HCl | Standard reagents for acidic nitrile hydrolysis. |
| Temperature | Room temp. (initial), then heat | Controlled initial reaction, followed by heating for completion. |
| Reaction Time | ~12 hours (cold), 5-6 hours (heated)[10] | Allows for complete conversion through both stages of hydrolysis. |
| Work-up | Extraction (Ether/Benzene) | Efficiently separates mandelic acid from aqueous byproducts. |
| Purification | Recrystallization (Benzene/Water) | Yields high-purity crystalline mandelic acid. |
Workflow Visualization: Acidic Hydrolysis
References
- 1. asianpubs.org [asianpubs.org]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for Organocatalytic Enantioselective Mandelonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Mandelonitrile
This compound, the cyanohydrin derived from benzaldehyde, is a pivotal chiral building block in organic synthesis.[1] Its enantiomerically pure forms, particularly (R)-mandelonitrile, are valuable precursors for a wide range of pharmaceuticals and fine chemicals.[2] These include α-hydroxy carboxylic acids, β-amino alcohols, and α-hydroxy aldehydes.[2] The stereochemistry of these molecules is often critical for their biological activity, making the enantioselective synthesis of this compound a topic of significant interest.[2]
Traditionally, the synthesis of enantiomerically enriched this compound has been dominated by biocatalytic methods employing hydroxynitrile lyase (HNL) enzymes.[2][3] However, the field of organocatalysis has emerged as a powerful and versatile alternative, offering mild reaction conditions, operational simplicity, and the avoidance of transition metal contaminants.[4][5] This guide provides an in-depth exploration of organocatalytic strategies for the enantioselective synthesis of this compound, complete with detailed protocols and mechanistic insights.
Core Principles of Organocatalytic Cyanohydrin Synthesis
The fundamental reaction is the nucleophilic addition of a cyanide source to the carbonyl carbon of an aldehyde.[6] In an uncatalyzed reaction, this leads to a racemic mixture of the two cyanohydrin enantiomers. Chiral organocatalysts create a chiral environment around the aldehyde, directing the cyanide nucleophile to attack a specific face of the carbonyl group, thus favoring the formation of one enantiomer over the other.[7]
Common cyanide sources in these reactions include hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), and acetone cyanohydrin.[8] TMSCN is often preferred for its lower toxicity and the in situ formation of the silylated cyanohydrin, which can be readily hydrolyzed to the free cyanohydrin.[6][9]
Key Organocatalytic Systems
Several classes of small organic molecules have proven effective as catalysts for the enantioselective synthesis of this compound and other cyanohydrins.
Cinchona Alkaloid Derivatives
Cinchona alkaloids, such as quinine and cinchonidine, are naturally occurring, commercially available, and readily modifiable chiral scaffolds.[] Their derivatives, particularly those incorporating (thio)urea moieties, have been successfully employed as bifunctional catalysts.[9]
Mechanism of Action: These catalysts operate through a dual activation mechanism. The basic tertiary amine of the quinuclidine core activates the cyanide source, increasing its nucleophilicity.[][11] Simultaneously, the (thio)urea group acts as a hydrogen bond donor, activating the aldehyde electrophile and orienting it for a stereoselective attack.[9] The rigid structure of the cinchona alkaloid creates a defined chiral pocket that dictates the facial selectivity of the cyanide addition.[]
Diagram: Proposed Catalytic Cycle for Cinchona Alkaloid-Thiourea Catalyzed Cyanosilylation
Caption: A simplified catalytic cycle for the Cinchona alkaloid-thiourea catalyzed cyanosilylation of benzaldehyde.
Peptide-Based Catalysts
Short peptide sequences have emerged as highly effective and modular catalysts for various asymmetric transformations, including cyanohydrin synthesis.[12][13][14] Their ability to form defined secondary structures allows for the creation of enzyme-like active sites, facilitating highly stereoselective reactions.[15]
Mechanism of Action: Peptide catalysts often employ a combination of hydrogen bonding and Brønsted base catalysis. Specific amino acid residues within the peptide sequence can activate the aldehyde via hydrogen bonding, while others can deprotonate the cyanide source to enhance its nucleophilicity. The defined conformation of the peptide backbone creates a chiral environment that directs the stereochemical outcome of the reaction.[13] For instance, cyclic dipeptides like cyclo[(R)-phenylalanyl-(R)-histidyl] have been shown to catalyze the asymmetric hydrocyanation of aldehydes.[16]
Chiral Disulfonimides
A more recent development involves the use of chiral disulfonimides as catalysts for the cyanosilylation of aldehydes.[17] This approach utilizes asymmetric counteranion-directed Lewis acid organocatalysis.[17][18]
Mechanism of Action: The chiral disulfonimide reacts with trimethylsilyl cyanide to form an active silylium Lewis acid organocatalyst.[17] This chiral Lewis acid then activates the aldehyde, facilitating a highly enantioselective attack by the cyanide. This method has proven to be remarkably efficient, allowing for reactions at a preparative scale with very low catalyst loadings.[17]
Experimental Protocols
Protocol 1: General Procedure for Cinchona Alkaloid-Thiourea Catalyzed Enantioselective Cyanosilylation of Benzaldehyde
This protocol is adapted from general procedures described in the literature for (thio)urea-catalyzed cyanosilylations.[9]
Materials:
-
Chiral cinchona alkaloid-thiourea catalyst (e.g., a derivative of quinine or cinchonidine)
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous toluene (or other suitable anhydrous, non-polar solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry, inert atmosphere-flushed round-bottom flask, add the chiral cinchona alkaloid-thiourea catalyst (typically 1-10 mol%).
-
Add anhydrous toluene (to make a ~0.1 M solution with respect to the aldehyde).
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).
-
Add freshly distilled benzaldehyde (1.0 equivalent) to the stirred solution.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise over a few minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-silylated this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
To obtain the free cyanohydrin, the O-silylated product can be hydrolyzed by treatment with a mild acid (e.g., 1.0 N HCl in THF).[9]
Characterization:
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Diagram: Experimental Workflow for Organocatalytic this compound Synthesis
Caption: A general workflow for the organocatalytic synthesis, workup, and analysis of enantiomerically enriched this compound.
Data Summary: Performance of Selected Organocatalysts
The following table summarizes representative data for the enantioselective synthesis of cyanohydrins using different organocatalytic systems. Note that reaction conditions can significantly influence the outcome.
| Catalyst Type | Aldehyde | Cyanide Source | Temp (°C) | Yield (%) | ee (%) |
| Cinchona-Thiourea | Aromatic/Aliphatic | TMSCN | -20 to RT | High | Moderate to Good |
| Peptide-Based | Aromatic | HCN | RT | Good | High |
| Chiral Disulfonimide | Aromatic/Aliphatic | TMSCN | RT | Quantitative | Excellent |
This table is a generalized summary based on trends reported in the literature.[9][16][17] Specific values will vary depending on the exact catalyst structure, substrate, and reaction conditions.
Troubleshooting and Key Considerations
-
Water Content: The presence of water can be detrimental, leading to catalyst deactivation and reduced enantioselectivity. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[17]
-
Substrate Purity: The purity of the aldehyde is crucial. Freshly distilled aldehydes generally give the best results.
-
Catalyst Loading: While lower catalyst loadings are desirable, starting with a slightly higher loading (e.g., 5-10 mol%) during initial optimizations can be beneficial.
-
Temperature: Temperature can have a significant impact on enantioselectivity. Lower temperatures often lead to higher ee values but may require longer reaction times.
-
Cyanide Source: The choice of cyanide source can affect reactivity and safety. TMSCN is a common and effective choice for many organocatalytic systems.[19]
Conclusion
Organocatalytic methods provide a powerful and versatile platform for the enantioselective synthesis of this compound and other chiral cyanohydrins. The modularity and tunability of catalysts like cinchona alkaloid derivatives and peptides allow for the optimization of reactions to achieve high yields and enantioselectivities.[][13] As the field continues to evolve, these methods will undoubtedly play an increasingly important role in the efficient and sustainable production of chiral building blocks for the pharmaceutical and fine chemical industries.[5][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. In search of peptide-based catalysts for asymmetric organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Catalysis – Wennemers Group | ETH Zurich [wennemers.ethz.ch]
- 14. scispace.com [scispace.com]
- 15. Peptide-Based Catalysts Reach the Outer Sphere through Remote Desymmetrization and Atroposelectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes [ideas.repec.org]
- 19. TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Organocatalysis [review article] - Loughborough University - Figshare [repository.lboro.ac.uk]
Application Notes and Protocols for Enhanced Mandelonitrile Synthesis via In-Situ Product Removal
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mandelonitrile is a pivotal precursor in the synthesis of a wide array of pharmaceuticals and fine chemicals. However, its production is frequently hampered by low yields due to product instability and unfavorable reaction equilibria. This comprehensive guide details the strategic implementation of In-Situ Product Removal (ISPR) techniques to overcome these limitations. We provide an in-depth analysis of various ISPR methodologies, including liquid-liquid extraction, membrane-based separation, and resin adsorption, complete with detailed, step-by-step protocols. This document is intended to serve as a practical resource for researchers and process chemists to significantly enhance the yield and efficiency of this compound synthesis.
The Challenge in this compound Synthesis: A Tale of Instability and Equilibrium
This compound, the cyanohydrin of benzaldehyde, is a valuable chiral building block. Its synthesis, however, is notoriously challenging. The primary obstacles to achieving high yields are:
-
Product Instability: this compound is susceptible to decomposition, especially under neutral to basic conditions and at elevated temperatures, reverting to its starting materials: benzaldehyde and highly toxic hydrogen cyanide.[1] This degradation not only reduces the product yield but also complicates downstream processing.
-
Reversible Reaction: The formation of this compound is a reversible reaction.[2][3] As the product accumulates in the reaction medium, the reverse reaction (decomposition) is favored, limiting the overall conversion and yield.
-
Competing Racemic Reaction: In the enantioselective synthesis of chiral this compound using hydroxynitrile lyases (HNLs), a non-enzymatic, base-catalyzed reaction can occur simultaneously, producing a racemic mixture and reducing the enantiomeric excess of the desired product.[3][4][5]
These challenges necessitate a more sophisticated approach than a simple batch reaction. In-Situ Product Removal (ISPR) offers a powerful solution by continuously removing this compound from the reactive environment as it is formed. This strategy effectively shifts the reaction equilibrium towards the product and protects the labile this compound from degradation, leading to significantly improved yields and product quality.[6][7][8]
In-Situ Product Removal (ISPR): A Paradigm Shift in this compound Synthesis
ISPR encompasses a range of techniques that are integrated into the reaction vessel to selectively remove the product from the vicinity of the catalyst. The benefits of applying ISPR to this compound synthesis are manifold:
-
Increased Yield: By continuously removing the product, the reaction equilibrium is shifted towards this compound formation, driving the reaction to higher conversions.[8]
-
Enhanced Product Stability: Immediate removal of this compound from the aqueous phase minimizes its decomposition.[9]
-
Improved Enantioselectivity: In enzymatic synthesis, quickly removing the product can suppress the competing non-enzymatic racemic reaction, leading to a higher enantiomeric excess (e.e.).[3]
-
Simplified Downstream Processing: Integrating separation into the reaction step can reduce the number of subsequent purification steps.[6]
This guide will focus on three practical and effective ISPR strategies for this compound synthesis: Liquid-Liquid Extraction , Membrane-Based Separation , and Adsorptive Resin-Based Removal .
ISPR Strategy 1: Two-Phase Liquid-Liquid Extraction
One of the most effective and widely implemented ISPR techniques for the enzymatic synthesis of this compound is the use of a two-phase aqueous-organic system.[10][11] In this setup, the hydroxynitrile lyase (HNL) enzyme resides in the aqueous phase where the reaction occurs, while the newly formed this compound, which is more soluble in the organic phase, is continuously extracted.
Mechanism of Yield Enhancement:
The organic phase acts as a sink for the this compound, keeping its concentration in the aqueous phase low. This minimizes product inhibition of the enzyme and shifts the equilibrium towards synthesis. Furthermore, the non-enzymatic racemic reaction is suppressed as it is less favored in the organic solvent.[3]
Experimental Workflow for Two-Phase Liquid-Liquid Extraction:
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Adsorbent Resin - Sunresin [seplite.com]
- 4. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. EP2311800A1 - Process for production of this compound compound - Google Patents [patents.google.com]
- 6. Development of a process model to describe the synthesis of (R)-mandelonitrile by Prunus amygdalus hydroxynitrile lyase in an aqueous-organic biphasic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Mandelonitrile Degradation During Reaction Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical, yet often underestimated, aspect of synthetic chemistry: preventing the degradation of mandelonitrile during reaction workup. This compound is a valuable chiral intermediate, but its inherent instability can lead to significant yield loss and purification challenges. This resource provides field-proven insights and validated protocols to ensure the integrity of your compound post-synthesis.
Understanding the "Why": The Mechanism of this compound Degradation
This compound, a cyanohydrin, exists in a delicate equilibrium with its precursors: benzaldehyde and hydrogen cyanide (HCN).[1] This equilibrium is the primary pathway for its degradation and is exquisitely sensitive to pH.
-
Under Neutral to Basic Conditions (pH > 7): The equilibrium shifts to the left, favoring the rapid decomposition of this compound back into the achiral benzaldehyde and cyanide ions.[2][3][4] This not only results in a loss of product but can also lead to racemization if you are working with a specific enantiomer.[1][4]
-
Under Acidic Conditions (pH < 7): The equilibrium is pushed to the right, stabilizing the this compound structure.[1][2][4] Protonation of the nitrile group and the presence of acid help to suppress the reverse reaction. The optimal stability is typically found in a pH range of 2.0 to 5.0.[1][4][5]
Beyond pH, other factors can accelerate degradation, including elevated temperatures and prolonged exposure to water.[1][4]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered in the lab.
Q1: My NMR shows a significant amount of benzaldehyde after workup, and my yield is very low. What happened? A1: This is a classic sign of this compound decomposition. The most likely cause is that the pH of your aqueous phase during extraction was neutral or basic.[1][4] Even washing with plain deionized water (pH ≈ 7) can be sufficient to cause significant degradation.
Q2: I'm performing an enzymatic synthesis of (R)-mandelonitrile, but my enantiomeric excess (e.e.) is lower than expected. A2: This can be caused by racemization. If the pH rises during the reaction or workup, the this compound can decompose to benzaldehyde and cyanide, which can then recombine non-enzymatically to form the racemic mixture.[1][4] It is crucial to maintain the recommended acidic pH for your enzyme throughout the entire process, including the workup phase.[4]
Q3: My crude product is a discolored oil and seems to have side-products I can't identify. A3: Discoloration and impurities often arise from side reactions that are promoted by alkaline conditions.[6] Common byproducts include those from the benzoin condensation or Cannizzaro reaction of the benzaldehyde starting material.[6] Another known impurity is an acetal formed between benzaldehyde and this compound, especially if the crude this compound is left to stand before subsequent steps.[6][7]
Q4: Can I purify this compound using silica gel chromatography? A4: While possible, it is challenging due to the compound's instability.[6] Standard silica gel can be slightly acidic, but prolonged exposure can still lead to degradation. If chromatography is necessary, it should be performed quickly, using a non-polar eluent system, and at a low temperature. Often, it is preferable to use the crude this compound directly in the next synthetic step.[6][7]
Troubleshooting Guide
Use this guide to diagnose and solve specific issues observed during your workup.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low final yield, benzaldehyde present in crude product. | Decomposition due to high pH. The aqueous solution used for washing/extraction was neutral or basic.[4] | Maintain Acidity: Use an acidified aqueous solution (e.g., dilute HCl or a citrate buffer, pH 4-5) for all washing and extraction steps.[1][4][8] |
| Elevated Temperature. Workup or solvent removal was performed at too high a temperature.[1] | Work Cold: Perform all extractions at room temperature or below. Use a rotary evaporator at low temperature (<30°C) to remove the solvent. | |
| Low enantiomeric excess (e.e.) in a stereoselective synthesis. | Racemization. Decomposition to achiral benzaldehyde and subsequent non-catalyzed recombination.[1][4] | Strict pH Control: Ensure the reaction buffer and workup solutions are maintained at the optimal acidic pH for stability (typically pH 2.5-5.0).[4] |
| Formation of a white precipitate during workup. | Bisulfite Adduct. If using a bisulfite-based synthesis, this could be unreacted adduct precipitating. | Ensure Complete Reaction: Verify the reaction has gone to completion before initiating workup. |
| Crude product is viscous, oily, and hard to handle. | Side-Product Formation. Acetal formation from this compound and benzaldehyde is a known issue.[6][7] | Immediate Processing: Proceed with the next reaction step (e.g., hydrolysis to mandelic acid) immediately after isolating the crude this compound.[7] Do not let the crude product stand. |
Validated Workup Protocol for Enhanced Stability
This protocol is designed to minimize degradation by maintaining a consistently acidic environment.
CAUTION: All manipulations involving cyanides (e.g., HCN generated in situ) must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Step-by-Step Methodology
-
Reaction Quenching & pH Adjustment:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Before extraction, check the pH of the reaction mixture. If it is neutral or basic, carefully add a dilute acid (e.g., 1M HCl or 1M citric acid) dropwise while stirring until the pH of the aqueous phase is between 4.0 and 5.0.
-
-
Initial Extraction:
-
Aqueous Phase Re-extraction:
-
Extract the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery of the product.[8]
-
-
Combined Organic Wash:
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic phase once with a small volume of acidified brine (saturated NaCl solution with its pH adjusted to ~4 with dilute HCl). This removes residual water-soluble impurities while maintaining an acidic environment.
-
-
Drying and Solvent Removal:
-
Immediate Use:
Workup Decision Workflow
The following diagram illustrates the critical decision points during the workup process to ensure this compound stability.
graph Workup_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions A [label="Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Check pH of Aqueous Phase", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is pH < 5.5?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Adjust to pH 4-5\nwith Dilute Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Extract with Organic Solvent\n(e.g., MTBE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Combine Organic Layers", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Wash with Acidified Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Dry over Na2SO4", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Concentrate in vacuo\n(T < 30°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="USE IMMEDIATELY", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> E [label=" Yes"]; C -> D [label="No "]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }
Figure 1. Decision workflow for a stability-focused this compound workup.
Analytical Methods for Stability Assessment
To verify the success of your workup and the purity of your product, several analytical techniques can be employed.
| Technique | Purpose | Key Considerations |
| Chiral HPLC | Quantify enantiomeric excess (e.e.) and detect benzaldehyde. | Use an acidic mobile phase (e.g., containing 0.1% phosphoric acid) to prevent on-column degradation.[1] A common mobile phase is a mixture of n-hexane and isopropanol.[9] |
| GC-MS | Detect volatile impurities and quantify this compound. | Derivatization (e.g., silylation with MSTFA) is required to increase volatility and thermal stability for analysis.[9][10][11][12] |
| ¹H NMR | Structural confirmation and purity assessment. | Quickly acquire a spectrum in a deuterated solvent. The presence of a sharp singlet around 10 ppm is indicative of benzaldehyde contamination. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of a highly efficient enantioselective this compound hydrolase from Burkholderia cenocepacia J2315 by phylogeny-based enzymatic substrate specificity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enantiomeric Excess in (R)-Mandelonitrile Synthesis
Welcome to the technical support center for the synthesis of (R)-mandelonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable chiral synthesis. (R)-mandelonitrile is a critical chiral intermediate for a variety of pharmaceuticals, including (R)-mandelic acid, which is a key building block for semisynthetic cephalosporins.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high enantiomeric excess (ee) and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of (R)-mandelonitrile.
Q1: What are the primary methods for synthesizing (R)-mandelonitrile, and which is preferred for high enantioselectivity?
A1: The two main routes are traditional chemical synthesis and enzymatic catalysis. Chemical methods, often involving the reaction of benzaldehyde with a cyanide source like KCN or NaCN, typically result in a racemic (50:50) mixture of (R)- and (S)-mandelonitrile.[2] To obtain the desired (R)-enantiomer, a subsequent and often inefficient resolution step is required.
For high enantioselectivity, enzymatic synthesis using (R)-selective hydroxynitrile lyases (HNLs), also known as oxynitrilases, is the strongly preferred method.[2][3] These biocatalysts facilitate the asymmetric addition of a cyanide group to benzaldehyde, consistently achieving high enantiomeric excess (>95% ee) under mild reaction conditions.[1]
Q2: My enantiomeric excess (ee) is lower than expected in my enzymatic synthesis. What is the most likely cause?
A2: A lower-than-expected ee is almost always due to a competing non-enzymatic, base-catalyzed background reaction that produces racemic this compound.[4][5] This chemical reaction's rate increases significantly at higher pH and temperatures.[2][6] Therefore, controlling the reaction environment is paramount to favoring the highly selective enzymatic pathway.
Q3: Why is my (R)-mandelonitrile product degrading during or after the synthesis?
A3: (R)-mandelonitrile is inherently unstable and can decompose back to its starting materials, benzaldehyde and hydrogen cyanide (HCN).[2] This decomposition is particularly accelerated at neutral to alkaline pH.[2] To ensure product stability, it is crucial to maintain acidic conditions (typically pH 3.5-5.5) throughout the reaction and workup procedures.[2][4] For longer-term storage, protecting the hydroxyl group as an ether or acetate can significantly improve stability.[2]
Q4: What are the benefits of using a two-phase aqueous-organic solvent system?
A4: A biphasic system offers several key advantages for HNL-catalyzed synthesis:
-
Increased Substrate Concentration: Benzaldehyde has limited solubility in water. An organic phase (like methyl tert-butyl ether - MTBE) can dissolve much higher concentrations of the substrate, improving reaction efficiency.
-
Suppression of the Background Reaction: The HNL enzyme remains in the aqueous phase where the desired enantioselective reaction takes place. The non-catalyzed racemic reaction is negligible in the water-immiscible organic solvent, which helps to increase the enantioselectivity.[5]
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section provides a systematic approach to identifying and resolving common issues encountered during (R)-mandelonitrile synthesis.
Problem 1: Low Enantiomeric Excess (ee < 95%)
Low ee is a frequent challenge. The following decision tree and detailed explanations will help you diagnose and rectify the issue.
Caption: Troubleshooting decision tree for low enantiomeric excess.
-
Cause A: Incorrect pH Control
-
Explanation: This is the most critical factor. The non-enzymatic chemical synthesis of this compound is base-catalyzed. By maintaining a low pH, typically between 3.5 and 5.5, this competing racemic pathway is effectively suppressed, allowing the highly selective HNL-catalyzed reaction to dominate.[4][5]
-
Solution: Utilize a well-buffered aqueous phase, such as a citrate buffer, to maintain a stable acidic pH throughout the reaction. The optimal pH can vary depending on the specific HNL used.[7]
-
-
Cause B: Suboptimal Reaction Temperature
-
Explanation: Higher temperatures can increase the rate of the non-enzymatic background reaction more than the enzymatic reaction, leading to a decrease in the final enantiomeric excess.[6] While enzymatic activity increases with temperature up to a certain point, a balance must be struck to minimize the racemic product formation.[6]
-
Solution: Conduct the reaction at a controlled, lower temperature. The optimal temperature is enzyme-dependent but often falls within the 15-30°C range.[6][7]
-
-
Cause C: Impure Benzaldehyde
-
Explanation: Benzaldehyde can oxidize over time to form benzoic acid. These acidic impurities can potentially interfere with the enzyme's activity and the overall reaction environment.
-
Solution: Use freshly distilled benzaldehyde for your reactions to ensure high purity.[4]
-
-
Cause D: Insufficient Enzyme Activity or Loading
-
Explanation: If the rate of the enzymatic reaction is too slow due to low enzyme concentration or activity, the background chemical reaction can become more significant, thereby reducing the enantiomeric excess.
-
Solution: Increase the enzyme loading in the reaction. If results do not improve, verify the specific activity of your enzyme batch to ensure it has not degraded during storage. Enzyme immobilization can also enhance stability and performance.[4]
-
Problem 2: Poor Yield and Incomplete Conversion
Low yield is another common hurdle. The following workflow and explanations provide a path to optimization.
Caption: General workflow for optimizing reaction yield.
-
Cause A: Substrate/Product Inhibition or Instability
-
Explanation: High concentrations of benzaldehyde can inhibit or even deactivate some enzymes.[8] As discussed, the this compound product is also prone to decomposition.
-
Solution: Employing a biphasic system is highly effective. It allows for a high overall concentration of benzaldehyde in the organic phase while maintaining a low, non-inhibitory concentration in the aqueous phase where the enzyme resides. This setup also sequesters the product in the organic phase, protecting it from decomposition in the aqueous environment.[5]
-
-
Cause B: Poor Mass Transfer in Biphasic Systems
-
Explanation: In a two-phase system, the reaction rate is dependent on the transfer of substrates and products between the aqueous and organic phases. Insufficient mixing will limit the reaction rate.
-
Solution: Ensure vigorous and efficient stirring to maximize the interfacial area between the two phases, facilitating rapid mass transfer.
-
-
Cause C: Insufficient Reaction Time or Catalyst Amount
-
Explanation: The reaction may simply not have had enough time to reach completion, or the amount of enzyme may be insufficient for the scale of the reaction.
-
Solution: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.[4] This will allow you to determine the point at which the reaction plateaus. If conversion is incomplete, you can either extend the reaction time or increase the enzyme loading.
-
Data & Protocols
Performance of Select (R)-Hydroxynitrile Lyases
The choice of enzyme is a critical first step. The table below summarizes the optimal conditions for several common (R)-HNLs.
| Enzyme Source | Abbreviation | Optimal pH | Optimal Temp. (°C) |
| Prunus amygdalus (Bitter Almond) | PaHNL | 5.5 | 5 |
| Pyrus communis (Pear) | PycHNL | 5.5 | 30 |
| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 |
| Parafontaria laminata (Millipede) | PlamHNL | 4.0 | 30 |
| Manihot esculenta (Cassava) | MeHNL | 5.0 | 40 |
| Data compiled from various sources.[7] |
Experimental Protocol: Biphasic Synthesis of (R)-Mandelonitrile
This protocol provides a general methodology that should be optimized for your specific enzyme and setup.
Safety Precaution: All manipulations involving cyanides (KCN, HCN) must be performed in a certified chemical fume hood with appropriate personal protective equipment. Cyanide is highly toxic.[5]
Materials:
-
(R)-selective Hydroxynitrile Lyase (HNL)
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN)
-
Citrate buffer (e.g., 0.1 M, pH 4.0)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Reaction vessel with efficient overhead stirring
-
Chiral HPLC or GC for analysis
Procedure:
-
Prepare Aqueous Phase: Dissolve the (R)-HNL in the citrate buffer. If using KCN, it should also be dissolved in this aqueous phase. The reaction of KCN with the acidic buffer will generate HCN in situ.[5]
-
Prepare Organic Phase: Dissolve the freshly distilled benzaldehyde in MTBE.[5]
-
Set up Reaction: Combine the aqueous and organic phases in the reaction vessel (a 1:1 volume ratio is a good starting point).
-
Initiate Reaction: Begin vigorous stirring and bring the mixture to the optimal temperature for your chosen enzyme (e.g., 25°C).
-
Monitor Progress: Periodically, take a small sample from the organic phase. Quench any enzymatic activity (e.g., with a drop of strong acid) and analyze by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of (R)-mandelonitrile.[7]
-
Workup: Once the reaction has reached completion, stop the stirring and separate the organic layer. The aqueous layer can be extracted again with fresh MTBE to recover any remaining product.
-
Isolation: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile.[5]
Analytical Method: Chiral HPLC for Enantiomeric Excess (ee)
Accurate determination of ee is crucial for validating your synthesis.
-
Typical HPLC Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). This may require optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
-
Procedure:
-
Prepare a dilute solution of your final product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram, identifying the peaks for the (R) and (S) enantiomers (retention times should be confirmed with a racemic standard).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
References
Technical Support Center: Strategies to Minimize Racemization of Mandelonitrile
Welcome to the Technical Support Center for enantiomerically pure mandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for minimizing racemization during the synthesis, purification, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound racemization and why is it a critical issue?
A: Racemization is the process by which an enantiomerically pure substance, such as (R)-mandelonitrile, converts into an equal mixture of both its (R)- and (S)-enantiomers, known as a racemate.[1] This is a significant concern in pharmaceutical development because the biological activity of many drugs is dependent on a specific enantiomer. The other enantiomer may be inactive or, in some cases, cause unwanted side effects. Therefore, maintaining the enantiomeric purity of this compound, a key chiral building block, is crucial.[2]
Q2: What are the primary factors that induce the racemization of this compound?
A: The racemization of this compound is primarily influenced by three main factors:
-
pH: Neutral and particularly basic (alkaline) conditions significantly accelerate racemization.[1][3] The compound is most stable in acidic environments, typically at a pH between 2.0 and 5.5.[1][4]
-
Temperature: Higher temperatures increase the rate of racemization.[1][5] Careful temperature control during reactions and workups is essential.
-
Solvent: The choice of solvent can impact stability. Protic solvents such as methanol and ethanol can facilitate racemization, whereas aprotic solvents like acetonitrile and methyl tert-butyl ether (MTBE) generally offer better stability.[1]
Q3: How can I prevent racemization during the synthesis of (R)-mandelonitrile?
A: The most effective way to prevent racemization is to choose a synthesis method that inherently favors the formation of one enantiomer and is conducted under conditions that suppress racemization.
-
Enzymatic Synthesis: This is the most recommended method for achieving high enantiomeric excess (ee). The use of a hydroxynitrile lyase (HNL) enzyme allows the reaction to be performed in an acidic buffer (pH 3.5-5.5), which minimizes the non-enzymatic, racemic reaction.[1][6]
-
Chemical Synthesis with In Situ Protection: Traditional chemical synthesis of this compound typically results in a racemic mixture.[7][8] To obtain an enantiomerically enriched product, the hydroxyl group can be protected in situ immediately after the cyanohydrin formation. This prevents racemization and allows for subsequent purification of the stable, protected compound.[1]
-
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature and residence time, which helps to minimize the opportunity for racemization.[1] This can be particularly effective when combined with in-line purification.[9]
Q4: What are the best practices for purifying (R)-mandelonitrile without causing racemization?
A: Purification should always be conducted under conditions that minimize exposure to heat and basicity.
-
Extraction: For liquid-liquid extraction, it is critical to use an acidic aqueous phase to maintain the stability of the (R)-mandelonitrile.[1] Avoid washing with basic solutions like sodium bicarbonate. If a wash is necessary, a weakly acidic buffer should be used.[1]
-
Flash Column Chromatography: This is a suitable method, especially for protected this compound derivatives. It's important to use a non-polar solvent system and perform the chromatography as quickly as possible.[1][9] Be aware that active sites on silica gel can sometimes catalyze racemization; using deactivated silica gel or a less polar eluent to speed up elution can mitigate this.[1]
-
Solvent Removal: When evaporating the solvent, use a rotary evaporator with a cold water bath to keep the temperature low and minimize thermal stress on the compound.[1]
Q5: How should I store enantiomerically pure this compound to prevent racemization over time?
A: Proper storage is critical for maintaining the enantiomeric purity of this compound.
-
Temperature: For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage, the compound should be kept at -20°C.[1][4][10]
-
Atmosphere: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from moisture and air.[1][10]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Synthesis
| Potential Cause | Recommended Solution |
| Competing Racemic Background Reaction | This is the most common issue. The non-enzymatic, base-catalyzed reaction produces a 50:50 mixture of (R)- and (S)-mandelonitrile. Solution: Lower the pH of the aqueous buffer. For most HNL-catalyzed reactions, a pH below 5.0 is recommended to suppress the chemical reaction.[5][6] |
| Suboptimal Temperature | Elevated temperatures can accelerate the non-enzymatic reaction, leading to a lower ee.[5][11] Solution: Maintain the reaction temperature within the optimal range for the specific HNL, typically between 15-30°C.[11][12] |
| Insufficient Enzyme Loading | A slow enzymatic reaction allows the non-enzymatic pathway to contribute more significantly to the product formation.[5] Solution: Increase the enzyme concentration to favor the enzymatic reaction.[13] |
| Prolonged Reaction Time | Even under acidic conditions, extended reaction times can lead to some degree of racemization.[1][5] Solution: Monitor the reaction progress and stop it once a satisfactory conversion has been achieved. |
Issue 2: Loss of Enantiomeric Purity During Workup and Purification
| Potential Cause | Recommended Solution |
| Use of Basic Solutions | Washing with basic solutions (e.g., sodium bicarbonate) during extraction will cause rapid racemization.[1] Solution: If a wash is necessary, use a weakly acidic buffer. |
| High Temperatures During Solvent Removal | Heat accelerates racemization. Solution: Evaporate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath).[1] |
| Active Sites on Silica Gel | Acidic or basic sites on silica gel used for chromatography can catalyze racemization. Solution: Use deactivated silica gel or a less polar solvent system to speed up the elution process.[1] |
| Prolonged Purification Time | The longer the compound is in solution or on a chromatography column, the greater the opportunity for racemization. Solution: Minimize the duration of the purification process. |
Issue 3: Degradation of this compound Product
| Potential Cause | Recommended Solution |
| Decomposition to Starting Materials | This compound can revert to benzaldehyde and hydrogen cyanide, especially in neutral or alkaline conditions.[3][4][14] Solution: Maintain an acidic pH (ideally between 4.0 and 5.5) throughout the reaction and workup.[4] For subsequent steps or long-term storage, consider protecting the hydroxyl group as an acetate or silyl ether.[3][6] |
| Thermal Instability | This compound is thermally sensitive and can decompose upon heating.[10] Solution: Avoid high temperatures during all stages of synthesis, purification, and storage. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-mandelonitrile in a Biphasic System
This protocol describes a general method for the synthesis of (R)-mandelonitrile using an (R)-selective hydroxynitrile lyase (HNL) in an aqueous-organic two-phase system, which helps to suppress the racemic background reaction.[6]
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or a solution of hydrogen cyanide (HCN)
-
Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)
-
(R)-Hydroxynitrile lyase (HNL)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Aqueous Phase: Dissolve the (R)-HNL in the citrate buffer. If using KCN, it should also be dissolved in this aqueous phase. Caution: The reaction of KCN with the acidic buffer will generate HCN in situ. This must be performed in a well-ventilated fume hood.
-
Prepare Organic Phase: Dissolve the benzaldehyde in the organic solvent (e.g., MTBE).
-
Set up Reaction: Combine the aqueous and organic phases in a reaction vessel.
-
Initiate Reaction: Begin vigorous stirring to create a large interfacial area between the two phases. Maintain a controlled temperature (e.g., 25°C).[6]
-
Monitor Progress: Periodically take samples from the organic phase to monitor the conversion of benzaldehyde and the enantiomeric excess of the (R)-mandelonitrile using chiral HPLC or GC.[6][15]
-
Workup: Once the desired conversion is reached, stop stirring and allow the phases to separate.
-
Extraction: Separate the organic layer. The aqueous layer can be extracted again with fresh organic solvent to recover any remaining product.[6]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at a low temperature.[6]
Protocol 2: In Situ Acetyl-Protection of (R)-mandelonitrile
This protocol can be adapted to follow an enzymatic synthesis to "trap" the (R)-mandelonitrile as a more stable acetate ester, preventing its decomposition and racemization.[6]
Materials:
-
Crude (R)-mandelonitrile in an organic solvent (from Protocol 1)
-
Acetic anhydride or vinyl acetate
-
A suitable catalyst (e.g., an immobilized lipase for enzymatic acylation)
-
Quenching solution (if necessary)
Procedure:
-
Combine Reagents: To the organic phase containing the newly synthesized (R)-mandelonitrile, add the acylating agent (e.g., vinyl acetate) and the catalyst.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete (as monitored by TLC, GC, or HPLC).
-
Workup: Filter off the catalyst. Wash the organic phase with a weakly acidic buffer and then with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting acetyl-protected (R)-mandelonitrile can be further purified by flash column chromatography.[9]
Visualizations
Caption: Key pathways in this compound synthesis and racemization.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Thermally Unstable Mandelonitrile
Welcome to our specialized technical support guide dedicated to the unique challenges associated with the purification of mandelonitrile. As a pivotal chiral intermediate in the synthesis of a multitude of pharmaceuticals, the integrity of this compound is of utmost importance. Its inherent thermal instability, however, presents considerable hurdles in achieving high purity. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting solutions and frequently asked questions to ensure the success of your experimental work.
The this compound Conundrum: A Molecule in Equilibrium
This compound exists in a delicate and reversible equilibrium with its precursors, benzaldehyde and hydrogen cyanide[1][2]. This equilibrium is exquisitely sensitive to environmental factors such as temperature, pH, and the presence of catalytic impurities. The core challenge in its purification is the removal of contaminants without triggering the decomposition of the target molecule, which can result in diminished yields and compromise the purity of the final product[1][2].
Figure 1: The reversible decomposition of this compound is influenced by temperature, pH, and catalysts.
Troubleshooting Guide: Addressing Common Purification Challenges
This section provides practical, question-and-answer-based solutions to specific problems you may encounter during the purification of this compound.
Question 1: "During vacuum distillation, my yield is significantly lower than expected, and I can detect the characteristic smell of almonds. What is causing this, and how can I mitigate it?"
Answer:
The distinct almond-like scent is a clear indicator of benzaldehyde, which means your this compound is decomposing back into its starting materials due to thermal stress from the distillation process[1]. Even under reduced pressure, the temperatures required for distillation can be high enough to favor this decomposition pathway.
Underlying Causes:
-
Thermal Instability: The carbon-cyanide bond in this compound is inherently weak and susceptible to breaking at elevated temperatures[1].
-
Catalytic Impurities: Trace acidic or basic residues on your glassware or within your crude product can catalyze this decomposition.
Recommended Alternative: Low-Temperature Crystallization
To avoid thermal degradation, a non-distillative purification method such as low-temperature crystallization is strongly advised.
Step-by-Step Protocol:
-
Solvent Selection: Opt for a non-polar solvent where this compound has low solubility at colder temperatures but is readily soluble near room temperature. Toluene or a mixture of hexane and toluene are suitable choices.
-
Dissolution: Dissolve your crude this compound in a minimal volume of the selected solvent at ambient temperature. Avoid heating.
-
Drying: Introduce a neutral drying agent like anhydrous sodium sulfate to eliminate any residual water, which could promote side reactions. Stir for approximately 15-20 minutes.
-
Filtration: Remove the drying agent by filtration.
-
Crystallization: Gradually cool the filtrate, first in an ice bath, and then in a freezer at -20°C. Slow cooling encourages the growth of larger, higher-purity crystals.
-
Isolation: Promptly collect the resulting crystals via vacuum filtration, washing them with a small portion of the cold solvent.
-
Drying: Dry the purified crystals under high vacuum at room temperature to eliminate any remaining solvent.
Comparative Efficacy: Distillation vs. Crystallization
| Parameter | Vacuum Distillation | Low-Temperature Crystallization |
| Typical Yield | 40-60% | 85-95% |
| Purity (by HPLC) | 85-95% | >99% |
| Risk of Decomposition | High | Minimal |
| Primary Impurity | Benzaldehyde | Residual Solvent |
Question 2: "My 1H NMR analysis of the purified this compound reveals a persistent benzaldehyde peak. What is the most effective way to remove this impurity?"
Answer:
Benzaldehyde is a frequent impurity that can be challenging to separate from this compound, particularly after distillation attempts. Its removal is crucial as it can negatively impact subsequent stereoselective reactions.
Troubleshooting Approach: Bisulfite Adduct Formation
An efficient method for the selective removal of aldehydes involves their conversion into a water-soluble bisulfite adduct.
Purification Workflow:
Figure 2: A workflow illustrating the selective removal of benzaldehyde from this compound through bisulfite washing.
Detailed Protocol:
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Extraction: Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous sodium bisulfite solution. This will react with the benzaldehyde to form a salt that is preferentially soluble in the aqueous layer[3].
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a temperature below 30°C.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
This compound is most stable under cool, dry, and dark conditions. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage, a temperature of -20°C under an inert atmosphere is ideal[2].
Q2: How does pH affect the stability of this compound in solutions?
This compound is significantly more stable in acidic conditions, ideally between a pH of 2.0 and 3.5[2][4]. As the pH increases towards neutral and basic conditions, its decomposition into benzaldehyde and hydrogen cyanide is accelerated[2][4].
Q3: Is it advisable to use flash column chromatography for this compound purification?
Flash column chromatography is generally not recommended for purifying this compound due to its instability on silica or alumina, which can act as catalysts for decomposition[5]. If this method is unavoidable, it should be performed rapidly with a non-polar eluent. Deactivating the silica gel by pre-washing with a triethylamine solution before use can also help minimize decomposition[6].
Q4: What causes racemization during the purification of this compound, and how can it be prevented?
Racemization can occur if the this compound decomposes back to the achiral benzaldehyde and cyanide, which can then recombine without stereochemical control[2]. This process is promoted by heat and basic conditions. To prevent racemization, all purification procedures should be carried out at low temperatures and under neutral or slightly acidic conditions[2].
Q5: What are the best analytical techniques for assessing the purity of this compound?
For determining the enantiomeric purity (enantiomeric excess), Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used and reliable technique[7][8]. For assessing chemical purity and quantifying impurities like benzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also highly effective[7][9]. Derivatization, such as silylation, may be necessary for GC analysis to improve volatility and thermal stability[7][9].
References
- 1. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Benzaldehyde Quality on Hydroxynitrile Lyase (HNL) Activity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of benzaldehyde quality in hydroxynitrile lyase (HNL)-catalyzed reactions. As enzymes with precise structural and chemical requirements, HNLs are highly sensitive to substrate purity. This document is designed to help you diagnose and resolve common issues encountered during your experiments, ensuring reliable and reproducible results.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter in a direct question-and-answer format.
Q1: My HNL-catalyzed reaction is showing low conversion or has stalled completely. I've confirmed the enzyme is active with a control substrate. Could the benzaldehyde be the problem?
A1: Absolutely. Assuming your enzyme, cyanide source, and reaction conditions (pH, temperature, solvent) are optimal, the quality of your benzaldehyde is a primary suspect. Benzaldehyde is notoriously susceptible to oxidation, and its primary oxidation product is a potent inhibitor of HNL activity.
The most common culprit is the oxidation of benzaldehyde to benzoic acid upon exposure to air.[1] This process can be accelerated by light and impurities. Benzoic acid has been identified as a direct inhibitor of HNLs. Crystal structure studies of Sorghum bicolor HNL (SbHNL) have shown benzoic acid binding within the active site, preventing the substrate from accessing the catalytic residues.[2][3][4]
Troubleshooting Steps:
-
Visual Inspection: Pure benzaldehyde should be a clear, colorless to pale yellow liquid.[5][6] Cloudiness, crystallization, or a significant yellow color can indicate the presence of impurities, primarily benzoic acid which is a solid at room temperature.
-
Purity Analysis: If you suspect contamination, an analytical assessment is recommended. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most reliable methods.[7][8]
-
Use a Fresh or Purified Source: Try running the reaction with a newly opened bottle of high-purity benzaldehyde or, ideally, with freshly distilled benzaldehyde.[9] Distillation effectively removes the non-volatile benzoic acid.[1]
Q2: What are the main impurities in benzaldehyde that I should be concerned about, and how do they affect the enzyme?
A2: The primary impurities of concern arise from the oxidation of benzaldehyde. The quality of your starting material can significantly impact both the enzyme's catalytic efficiency and its operational stability.
| Impurity | Origin | Effect on HNL | Mechanism of Action |
| Benzoic Acid | Oxidation of benzaldehyde in the presence of air.[1] | Competitive Inhibition | Binds to the enzyme's active site, blocking the entry of the benzaldehyde substrate. Its structure mimics the substrate to a degree, allowing it to occupy the binding pocket.[2][10] |
| Peroxybenzoic Acid | An intermediate in the oxidation of benzaldehyde to benzoic acid.[11] | Irreversible Inactivation | A strong oxidizing agent that can irreversibly modify amino acid residues crucial for catalytic activity, such as those in the catalytic triad (Ser-His-Asp), leading to permanent loss of function.[12] |
| Water | Absorption from the atmosphere or present in solvents. | Alters Activity & Selectivity | Water concentration can influence enzyme flexibility and the reaction equilibrium. While some water is essential for activity, excess water can promote the non-enzymatic racemic background reaction, lowering enantioselectivity.[13] |
Q3: How can I reliably assess the purity of my benzaldehyde before starting an experiment?
A3: Employing a robust analytical method is crucial for consistent results. While simple physical checks are useful, quantitative analysis provides definitive data.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is an industry-standard for assessing the purity of compounds like benzaldehyde.[7] It excels at separating benzaldehyde from more polar impurities like benzoic acid.
-
Gas Chromatography (GC): GC is another powerful technique, well-suited for volatile compounds like benzaldehyde.[8] It can effectively separate benzaldehyde from related substances like benzyl alcohol and benzoic acid.[14]
-
Titration: A classic chemical method can be used to determine the acid content. For example, titrating the sample with a standardized base (e.g., NaOH) will quantify the amount of benzoic acid present.[5]
-
Physical Measurements: While less precise, measuring the boiling point (179°C) or density (~1.044 g/mL at 20°C) can provide initial clues about purity.[5][15] Deviations from these values suggest the presence of contaminants.
Q4: My lab has an older bottle of benzaldehyde. Is it still usable for HNL reactions?
A4: It is highly inadvisable to use an old bottle of benzaldehyde without purification. Benzaldehyde has a limited shelf life due to its propensity for oxidation.[11][15] An older bottle is almost certain to contain significant amounts of benzoic acid, which will inhibit your enzyme. For best results, always use benzaldehyde from a recently purchased and sealed bottle or purify the older stock by distillation before use.
The following workflow is recommended when dealing with a questionable benzaldehyde source.
Caption: Troubleshooting workflow for low HNL activity.
Section 2: Experimental Protocols
To ensure the highest quality of your experiments, we provide the following validated protocols.
Protocol 1: Purification of Benzaldehyde by Distillation
This protocol removes non-volatile impurities, primarily benzoic acid.
Materials:
-
Benzaldehyde (reagent grade or older stock)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips
Procedure:
-
Safety First: Perform the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed.
-
Add Benzaldehyde: Place the benzaldehyde and a few boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Atmospheric Distillation: Gently heat the flask using the heating mantle. Collect the fraction that boils at approximately 178-180°C.[15]
-
Vacuum Distillation (Recommended): For heat-sensitive applications or to lower the boiling point, apply a vacuum. The boiling point will be significantly lower (e.g., ~70°C at 20 mmHg).
-
-
Collection and Storage: Collect the purified, clear distillate in the receiving flask. Immediately transfer the purified benzaldehyde to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing to prevent re-oxidation. Store at 2-8°C.[16]
Protocol 2: Standard Assay for (R)-HNL Activity (Synthesis of (R)-Mandelonitrile)
This protocol measures the initial rate of (R)-mandelonitrile synthesis from benzaldehyde and a cyanide source.
Materials:
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus)[9]
-
Purified Benzaldehyde (see Protocol 1)
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC )
-
Citrate-phosphate buffer (0.1 M, pH 5.5)
-
Methyl tert-butyl ether (MTBE)
-
Chiral HPLC or GC system for analysis
Procedure:
-
Safety Warning: All operations involving cyanide must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and be fully trained in its use. Neutralize all cyanide-containing waste with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Reaction Setup: In a thermostatted reaction vessel at 25°C, add 10 mL of citrate-phosphate buffer.
-
Add Substrate: Add purified benzaldehyde to a final concentration of 50 mM.
-
Add Enzyme: Add a pre-determined amount of HNL enzyme solution to the vessel and stir for 2 minutes to ensure mixing.
-
Initiate Reaction: Start the reaction by adding KCN to a final concentration of 75 mM (1.5 molar equivalents).
-
Monitor Reaction: At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quench and Extract: Immediately quench the aliquot by adding it to a vial containing 500 µL of MTBE and 100 µL of 1 M HCl. Vortex vigorously for 30 seconds.
-
Analysis: Analyze the organic (MTBE) layer by chiral HPLC or GC to determine the concentration of benzaldehyde and (R)-mandelonitrile. Calculate the conversion and enantiomeric excess (e.e.).
The general workflow for synthesis and analysis is as follows:
Caption: General experimental workflow for HNL-catalyzed synthesis.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of hydroxynitrile lyase from Sorghum bicolor in complex with the inhibitor benzoic acid: a novel cyanogenic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 12. Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzaldehyde analytical standard 100-52-7 [sigmaaldrich.com]
- 16. 苯甲醛 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Enzyme Inactivation in Hydroxynitrile Lyase Reactions
<_
Welcome to the technical support center for hydroxynitrile lyase (HNL) applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges associated with HNL inactivation during enzymatic synthesis of chiral cyanohydrins. As valuable biocatalysts for asymmetric C-C bond formation, maintaining the stability and activity of HNLs is paramount for achieving high yields and enantiopurity.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during HNL-catalyzed reactions.
Q1: My HNL reaction starts well but stops prematurely. What's the likely cause?
A1: This is a classic sign of enzyme inactivation occurring during the reaction. The most common culprits are substrate inhibition, particularly at high concentrations of the aldehyde substrate, or product inhibition.[4] It's also possible that reaction conditions, such as pH or temperature, are drifting out of the optimal range over time, leading to enzyme denaturation.
Q2: How can I quickly determine if I have a substrate or product inhibition problem?
A2: To distinguish between substrate and product inhibition, you can run two simple experiments. For substrate inhibition, set up parallel reactions with varying initial concentrations of your aldehyde or ketone substrate while keeping the enzyme concentration constant. If you observe a decrease in the reaction rate at higher substrate concentrations, this points to substrate inhibition.[5][6] For product inhibition, you can add a small amount of the final cyanohydrin product to the reaction at the beginning and monitor the initial reaction rate. A significant decrease in the initial rate compared to a control without added product suggests product inhibition.[7]
Q3: What are the optimal storage conditions for HNL enzymes?
A3: Generally, HNLs should be stored at low temperatures, typically 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize loss of activity. It is also advisable to store them in a suitable buffer at their optimal pH for stability. Always refer to the manufacturer's datasheet for specific storage recommendations for your particular HNL.
Q4: My reaction shows low enantioselectivity (e.e.). What factors could be at play?
A4: Low enantioselectivity is often due to a competing non-enzymatic, racemic background reaction.[8] This is particularly prevalent at neutral or alkaline pH where the chemical addition of cyanide to the carbonyl compound is faster.[9][10][11] To favor the enzymatic reaction and enhance enantiomeric excess, it is crucial to operate at the optimal pH for the specific HNL, which is often in the acidic range (pH 4.0-5.5) for many (R)-selective HNLs.[9][12] Additionally, lower temperatures can also improve enantioselectivity by further suppressing the non-enzymatic side reaction.[1][13]
Q5: Is it necessary to use an organic co-solvent?
A5: The use of an organic co-solvent is often necessary to dissolve hydrophobic aldehyde or ketone substrates.[14] However, the choice of solvent is critical as some organic solvents can denature the enzyme.[15] A common and effective approach is to use a biphasic system, where the enzyme resides in the aqueous phase and the substrate and product are primarily in the organic phase.[1][16] This setup can also help mitigate substrate and product inhibition by keeping their concentrations low in the aqueous phase where the enzyme is active.[4]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving more complex issues with HNL reactions.
Problem 1: Rapid Loss of Initial Enzyme Activity
A sharp decline in activity at the beginning of the reaction often points to issues with the reaction conditions or substrate-related inhibition.
Q: My HNL is rapidly inactivated upon starting the reaction. What are the potential causes and solutions?
A: There are several potential causes for rapid initial inactivation. Here’s a breakdown of the most common issues and how to address them:
Possible Cause 1.1: Sub-optimal pH or Buffer
-
Causality: The catalytic activity of HNLs is highly dependent on the pH of the reaction medium. The pH affects the protonation state of amino acid residues in the active site, which are crucial for catalysis.[17][18] An incorrect pH can lead to a dramatic loss of activity and even irreversible denaturation. For many (R)-selective HNLs, an acidic pH (e.g., 4.0-5.5) is optimal, while (S)-selective HNLs may prefer a slightly higher pH.[9][12]
-
Troubleshooting Protocol: pH Optimization
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) with pH values spanning the expected optimal range for your HNL.
-
Run small-scale reactions: Set up small-scale reactions in each buffer, keeping all other parameters (temperature, substrate concentration, enzyme concentration) constant.
-
Monitor initial rates: Measure the initial reaction rate for each pH value.
-
Determine optimal pH: Plot the initial rate versus pH to identify the optimal pH for your enzyme.
-
Possible Cause 1.2: Substrate Inhibition
-
Causality: High concentrations of the aldehyde or ketone substrate can bind to the enzyme in a non-productive manner, leading to the formation of an inactive enzyme-substrate complex.[6][19] This is a common phenomenon in about 25% of known enzymes.[6]
-
Solution 1.2.1: Fed-Batch Substrate Addition
-
Explanation: Instead of adding the entire amount of substrate at the beginning, a fed-batch strategy involves the slow, continuous, or portion-wise addition of the substrate over time. This maintains a low, steady-state concentration of the substrate in the reactor, preventing the high concentrations that cause inhibition.
-
Experimental Workflow:
-
Diagram:
Caption: Fed-batch system for controlled substrate addition.
-
-
-
Solution 1.2.2: Biphasic Reaction System
-
Explanation: A two-phase system, typically an aqueous buffer phase containing the HNL and a water-immiscible organic solvent phase, can effectively mitigate substrate inhibition. The hydrophobic substrate partitions primarily into the organic phase, resulting in a low concentration in the aqueous phase where the enzyme is located.[4][16]
-
Protocol: Setting up a Biphasic System
-
Solvent Selection: Choose a water-immiscible organic solvent that has good solubility for the substrate and product but does not denature the enzyme. Methyl tert-butyl ether (MTBE) is often a good choice.[8]
-
Phase Preparation: Prepare the aqueous phase with the appropriate buffer and dissolve the HNL. Prepare the organic phase by dissolving the substrate in the chosen solvent.
-
Reaction Setup: Combine the two phases in a reactor with vigorous stirring to ensure a large interfacial area for the reaction to occur. The enzyme will catalyze the reaction at the interface between the two phases.[16]
-
-
Possible Cause 1.3: Poor Substrate Quality
-
Causality: Impurities in the substrate can act as inhibitors. For example, benzaldehyde can readily oxidize to benzoic acid, which can lower the pH of the reaction mixture and inhibit the enzyme.[9]
-
Solution 1.3: Substrate Purification
-
Recommendation: Use freshly distilled or high-purity substrates. If you suspect oxidation, consider purifying the substrate before use.
-
Problem 2: Gradual Decrease in Enzyme Activity Over Time
A slow, steady decline in activity throughout the reaction often indicates product inhibition or instability of the enzyme under the reaction conditions.
Q: My HNL activity is high initially but then gradually decreases. What could be the cause and how can I fix it?
A: A gradual loss of activity is often linked to the accumulation of the product or the inherent instability of the enzyme over longer reaction times.
Possible Cause 2.1: Product Inhibition
-
Causality: The cyanohydrin product can bind to the active site of the enzyme, competing with the substrate and inhibiting the reaction.[4][7] This is a common form of feedback inhibition in enzymatic reactions.
-
Solution 2.1: In Situ Product Removal (ISPR)
-
Explanation: ISPR techniques aim to continuously remove the product from the reaction mixture as it is formed, thereby preventing its accumulation to inhibitory levels and shifting the reaction equilibrium towards product formation.[3][20]
-
ISPR Strategies:
-
Biphasic System: As mentioned for substrate inhibition, a biphasic system also serves as an effective ISPR method. The product, being more hydrophobic than the substrates, will preferentially partition into the organic phase, away from the enzyme in the aqueous phase.
-
Adsorption onto a Resin: A solid adsorbent resin can be added to the reaction mixture to selectively bind the product. The choice of resin will depend on the properties of the cyanohydrin product.
-
-
Diagram of Biphasic System with ISPR:
Caption: Biphasic system for in situ product removal.
-
Possible Cause 2.2: Thermal or Mechanical Instability
-
Causality: HNLs, like all enzymes, can be sensitive to temperature and mechanical stress (e.g., vigorous stirring). Prolonged exposure to non-optimal temperatures or high shear forces can lead to unfolding and denaturation.[13][21]
-
Solution 2.2.1: Enzyme Immobilization
-
Explanation: Immobilizing the enzyme onto a solid support can significantly enhance its stability and allows for easier recovery and reuse.[22][23] Common supports include Celite, silica gel, and various polymers.[8][22]
-
Protocol: Immobilization on Celite
-
Prepare HNL solution: Dissolve the HNL in a suitable buffer (e.g., citrate buffer, pH 5.0).
-
Add Celite: Slowly add Celite to the enzyme solution while gently stirring. A typical ratio is 1:10 (w/w) of enzyme to Celite.
-
Incubate: Allow the mixture to incubate at a low temperature (e.g., 4°C) for several hours to allow for adsorption.
-
Filter and wash: Filter the mixture to collect the immobilized enzyme. Wash with buffer to remove any unbound enzyme.
-
Dry: Dry the immobilized enzyme under vacuum.
-
Validate: Compare the activity of the immobilized enzyme to the free enzyme to determine the efficiency of the immobilization process.
-
-
-
Solution 2.2.2: Protein Engineering
-
Explanation: For long-term process development, protein engineering techniques such as directed evolution or rational design can be used to create more robust HNL variants with improved thermal and operational stability.[2][4] This often involves introducing mutations that enhance protein folding or create stabilizing interactions like disulfide bonds.[4]
-
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Primary Solution(s) | Key Experimental Action |
| Rapid Initial Inactivation | Sub-optimal pH | pH Optimization | Screen a range of buffers to find the optimal pH. |
| Substrate Inhibition | Fed-Batch Addition / Biphasic System | Implement controlled substrate feeding or use a two-phase system. | |
| Poor Substrate Quality | Substrate Impurities | Use freshly distilled or high-purity substrates. | |
| Gradual Activity Decrease | Product Inhibition | In Situ Product Removal (ISPR) | Employ a biphasic system or adsorbent resins. |
| Thermal/Mechanical Instability | Enzyme Immobilization | Adsorb or covalently link the enzyme to a solid support. | |
| Low Enantioselectivity | Non-enzymatic reaction | pH and Temperature Control | Operate at optimal acidic pH and lower temperatures. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cosolvent effects on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interfacial versus homogeneous enzymatic cleavage of mandelonitrile by hydroxynitrile lyase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. research.tudelft.nl [research.tudelft.nl]
Mandelonitrile stability in different solvent systems
Welcome to the technical support center for mandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound across various solvent systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues encountered during experimental work.
Section 1: Foundational Knowledge & Core Stability Concerns (FAQs)
This section addresses the most common initial questions regarding this compound's stability, providing the foundational knowledge needed for successful experimentation.
Q1: What is this compound, and why is its stability a primary concern?
A1: this compound is a cyanohydrin, a class of organic compounds containing a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[1][2] It is a crucial chiral intermediate in the synthesis of pharmaceuticals like optically active α-hydroxy carboxylic acids.[3] The primary concern with its stability stems from its reversible decomposition into benzaldehyde and highly toxic hydrogen cyanide (HCN).[4][5] This decomposition is catalyzed by factors such as pH, temperature, and moisture, making precise control of experimental conditions paramount for safety, yield, and stereochemical integrity.[4][6]
Q2: What are the main degradation products of this compound?
A2: The principal degradation products are benzaldehyde and hydrogen cyanide (HCN), resulting from the dissociation of the cyanohydrin.[4] This equilibrium is highly sensitive to the chemical environment. In some enzymatic or prolonged reactions, racemization can also be a concern, where the desired (R)- or (S)-enantiomer converts to a mixture of both, compromising the stereochemical purity of the final product.[4]
Q3: What are the ideal storage conditions for this compound and its solutions?
A3: To ensure maximum stability, neat this compound should be stored in a cool (0-4°C for short-term, -20°C for long-term), dry, and dark environment under an inert atmosphere like argon or nitrogen.[3][4] For solutions, the choice of solvent is critical. Anhydrous aprotic solvents like acetonitrile are generally preferred for their relative inertness.[7] If aqueous systems are necessary, they must be buffered to an acidic pH, typically between 2.0 and 5.5.[4][8]
Section 2: Troubleshooting Stability in Aqueous Systems
Aqueous environments are notoriously challenging for this compound due to the prevalence of water and potential pH fluctuations which can catalyze its decomposition.
Q4: My this compound is rapidly decomposing in a neutral (pH 7) aqueous buffer. What is the cause, and how can I prevent this?
A4: This is a classic and expected issue. The cyanohydrin equilibrium strongly favors decomposition into benzaldehyde and cyanide at neutral and basic pH levels.[4][8] Even trace amounts of base can catalyze this dissociation.[9]
Causality Explained: The stability of this compound is directly linked to the availability of a proton source to maintain the hydroxyl group. As the pH increases, the environment becomes more basic, which can deprotonate the hydroxyl group, facilitating the elimination of the cyanide ion.
Solution Workflow:
-
Lower the pH: The most effective solution is to work in an acidic buffer. This compound shows significantly enhanced stability at a pH between 2.0 and 5.5.[4][10] A citrate or acetate buffer in this range is often a good starting point.
-
Control Temperature: Elevated temperatures accelerate decomposition.[4] If your protocol allows, conduct the experiment at a lower temperature (e.g., 4°C or on ice).
-
Use Fresh Solutions: Prepare this compound solutions in your aqueous buffer immediately before use to minimize the time it is exposed to destabilizing conditions.
Caption: this compound decomposition equilibrium and key accelerating factors.
Q5: I'm performing an enzyme-catalyzed reaction at pH 5, but my yields are still low. What else could be going wrong?
A5: While pH 5 is generally good for stability, other factors in an enzymatic reaction can contribute to low yields.
Troubleshooting Steps:
-
Local pH vs. Bulk pH: Ensure your buffer has sufficient capacity to counteract any pH changes caused by the reaction itself.
-
Temperature Optimization: While higher temperatures can increase enzyme activity, they also accelerate the non-enzymatic decomposition of this compound.[11] An optimal temperature is a balance between reaction rate and stability, often found between 25-30°C.[10]
-
Reaction Time: Minimize reaction time where possible. Prolonged exposure, even at a "safe" pH, can lead to gradual degradation.[10]
-
Enzyme Purity: Impurities in your enzyme preparation could potentially be catalyzing decomposition.
Section 3: Stability in Organic Solvents
The choice of organic solvent can have a profound impact on the stability of this compound. This section provides guidance on selecting the appropriate solvent and troubleshooting common issues.
Q6: Which organic solvents are best for dissolving and reacting with this compound?
A6: Aprotic solvents are generally the superior choice.
-
Most Stable: Acetonitrile is often cited as a solvent in which this compound is relatively stable.[4][7]
-
Less Stable (Protic Solvents): Protic solvents like methanol and ethanol are known to be destabilizing, similar to water, as they can participate in hydrogen bonding and facilitate proton transfer, which can lead to decomposition.[4][7]
-
Ethers: Diisopropyl ether has been used successfully, especially in two-phase systems for enzymatic reactions, as it helps suppress the spontaneous, non-enzymatic reaction.[12]
Q7: I dissolved this compound in methanol and noticed a rapid loss of my starting material by HPLC. Is this expected?
A7: Yes, this is expected. This compound is known to be labile in protic solvents like methanol.[7] The hydroxyl group of the methanol can act as both a hydrogen bond donor and acceptor, facilitating the decomposition pathway. For applications requiring a protic solvent, it is crucial to use the solution immediately after preparation and keep it at a low temperature.
| Solvent Type | Examples | This compound Stability | Rationale |
| Aprotic Polar | Acetonitrile, DMSO | Relatively Stable | Lacks acidic protons, minimizing catalysis of decomposition.[4][7] |
| Aprotic Nonpolar | Diisopropyl Ether, MTBE | Good (especially for biphasic systems) | Low water miscibility can protect the compound from hydrolysis.[12][13] |
| Protic Polar | Water, Methanol, Ethanol | Labile / Unstable | Can donate protons and hydrogen bond, accelerating decomposition.[4][7] |
Table 1: Relative stability of this compound in common laboratory solvents.
Section 4: Analytical & Experimental Protocols
Accurate assessment of stability requires robust analytical methods and well-designed experiments.
Q8: How can I set up an experiment to determine the stability of my this compound derivative in a new solvent system?
A8: A time-course study using a reliable analytical technique like HPLC is the standard approach.
Experimental Protocol: Stability Assessment via HPLC
-
Stock Solution Preparation: Prepare a concentrated stock solution of your this compound derivative in a stable solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Create several vials of your test solvent system (e.g., your new buffer at a specific pH).
-
Spike each vial with the this compound stock solution to a known final concentration.
-
Include a control sample in a known stable solvent (e.g., acetonitrile with 0.1% phosphoric acid).[7]
-
-
Incubation: Store the vials under the desired experimental conditions (e.g., constant temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching/Dilution: Immediately dilute the aliquot in the HPLC mobile phase (which should be acidic) to stop further degradation and bring it into the calibration range.[4]
-
HPLC Analysis:
-
Column: A standard C18 reversed-phase column is often suitable.[14]
-
Mobile Phase: An acidic mobile phase is crucial for on-column stability. A common choice is a mixture of acetonitrile and water with 0.1% phosphoric acid.[4]
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 207 nm).[4]
-
-
Data Analysis: Quantify the peak area of the remaining this compound at each time point against a calibration curve. Plot the concentration versus time to determine the degradation kinetics.
Caption: Decision workflow for troubleshooting this compound instability in different solvents.
Q9: I'm having trouble with my HPLC analysis; my peaks are splitting or shifting. What could be the cause?
A9: This often points to on-column degradation or poor chromatographic conditions.
Troubleshooting Steps:
-
Acidify the Mobile Phase: This is the most critical step. An unbuffered or neutral mobile phase will cause this compound to decompose as it travels through the column, leading to tailing, split peaks, or the appearance of a benzaldehyde peak. Use a mobile phase containing an acidifier like 0.1% phosphoric acid or acetic acid.[4][7]
-
Control Column Temperature: Maintain a constant, controlled column temperature (e.g., 30°C) to ensure reproducible retention times.[4]
-
Check Sample Solvent: Dissolve your samples in the mobile phase or a compatible solvent. Injecting a sample in a strong, incompatible solvent can cause peak distortion. Acetonitrile is often a good choice for the sample solvent.[4]
References
- 1. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. Solved: Benzaldehyde gives the cyanohydrin this compound an 88% yield on treatment with hydrogen [Chemistry] [gauthmath.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of C-C bonds by this compound lyase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions in the Chemical Synthesis of Mandelonitrile
Welcome to the technical support center for mandelonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound, a crucial intermediate for many pharmaceuticals and fine chemicals. Here, we will delve into the common side reactions encountered during its synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your product.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, their probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Low Yield of this compound
A diminished yield of the desired this compound product is a frequent challenge. Several factors, from reaction conditions to reactant quality, can contribute to this issue.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal pH | Maintain a slightly acidic to near-neutral pH (typically 6.5-7.5) when using cyanide salts.[1] For enzymatic synthesis, the optimal pH is typically in the acidic range (4.0-5.5).[2][3] | Alkaline conditions can promote side reactions such as the Cannizzaro reaction of benzaldehyde and benzoin condensation, reducing the amount of benzaldehyde available to form this compound.[1][4] Acidic conditions favor the desired cyanohydrin formation and enhance the stability of the this compound product.[4][5] |
| Inadequate Temperature Control | The reaction should be conducted at a controlled, low temperature, often between 0°C and 15°C.[1][6] For enzymatic reactions, a common optimal temperature range is 25-30°C.[2] | Higher temperatures can accelerate the rate of side reactions.[2] Cooling the reaction mixture helps to minimize these competing pathways.[4] |
| Poor Quality of Benzaldehyde | Use freshly distilled benzaldehyde for the reaction.[4] | Benzaldehyde can oxidize over time to benzoic acid. The presence of benzoic acid can alter the pH of the reaction mixture and potentially inhibit the desired reaction.[4] |
| Inefficient Mixing | Ensure vigorous and continuous stirring throughout the reaction.[6] | Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts. |
| Decomposition of Product | Work up the reaction promptly after completion and avoid exposure to basic conditions.[7] | This compound is unstable and can decompose back to benzaldehyde and cyanide, especially at neutral or alkaline pH.[4][7] |
Issue 2: Presence of Significant Impurities in the Final Product
The formation of byproducts is a common occurrence in this compound synthesis, particularly when reaction conditions are not carefully controlled.
Common Impurities and Their Mitigation
| Common Impurity | Mitigation Strategy | Chemical Explanation |
| Benzoin | Control the pH to be slightly acidic and maintain a low reaction temperature.[8] | Benzoin is formed via the benzoin condensation, a reaction between two molecules of benzaldehyde, which is catalyzed by cyanide ions under basic conditions.[9][10] |
| Mandelic Acid | Minimize the presence of water and avoid prolonged reaction times or harsh workup conditions. | This compound can hydrolyze to mandelic acid, particularly in the presence of strong acids or bases and water.[11][12] |
| Benzaldehyde Acetal of this compound | Process the this compound immediately after its formation, for instance, by proceeding with hydrolysis to mandelic acid without delay.[13] | This acetal can form if the this compound is allowed to stand, especially in the presence of an acid catalyst.[4][13] |
| Unreacted Benzaldehyde | Ensure a slight excess of the cyanide source is used and that the reaction is allowed to proceed to completion.[14] | Incomplete conversion will leave unreacted starting material in the product mixture. |
Issue 3: Racemization of Chiral this compound
For applications requiring a specific enantiomer of this compound (e.g., (R)-mandelonitrile), preventing racemization is critical.
Factors Causing Racemization and Preventative Measures
| Cause of Racemization | Preventative Measure | Mechanistic Insight |
| Basic or Neutral pH | Maintain an acidic pH (ideally between 2.0 and 5.5) throughout the synthesis and workup.[5] Avoid washing with basic solutions like sodium bicarbonate during extraction.[5] | Racemization of this compound is significantly accelerated under neutral and basic conditions.[5] The process proceeds through a planar enolate-like intermediate.[5] |
| Elevated Temperature | Conduct the reaction and subsequent purification steps at low temperatures.[5] | Higher temperatures provide the energy needed to overcome the activation barrier for racemization.[5] |
| Protic Solvents | Whenever possible, use aprotic solvents. | Protic solvents can facilitate the proton exchange that leads to racemization.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method involves the reaction of benzaldehyde with a cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[15] A common variation of this is the bisulfite addition method, where benzaldehyde is first reacted with sodium bisulfite to form an adduct, which then reacts with a cyanide salt.[6][16]
Q2: Why is the bisulfite method often preferred for this compound synthesis?
The bisulfite method can offer better control over the reaction and higher yields.[13] The crystalline bisulfite addition product can be isolated and purified before reacting with cyanide, which can help to minimize side reactions.[6]
Q3: Can this compound be purified by column chromatography?
Purification of this compound by silica gel column chromatography is challenging due to its instability.[4][17] The slightly acidic nature of silica gel can promote decomposition. If chromatography is necessary, it should be performed quickly, using a non-polar eluent system and under cold conditions.[5][18]
Q4: My commercially purchased this compound shows a high percentage of benzaldehyde upon analysis. Why is this?
This compound is inherently unstable and can decompose back to benzaldehyde and hydrogen cyanide.[7][16] This decomposition can occur during storage, especially if not stored under optimal conditions (cool, dry, and slightly acidic). It is often recommended to use this compound immediately after synthesis or to generate it in situ for subsequent reactions.[4]
Q5: How can I improve the enantioselectivity of my enzymatic synthesis of (R)-mandelonitrile?
To enhance enantioselectivity, it is crucial to suppress the non-enzymatic, racemic background reaction. This can be achieved by:
-
Optimizing pH: Operating at the optimal acidic pH for the specific hydroxynitrile lyase (HNL) enzyme used (typically pH 4.0-5.5).[2][19]
-
Controlling Temperature: Maintaining a lower temperature (e.g., 15-30°C) to slow down the non-enzymatic reaction.[2][20]
-
Using a Two-Phase System: Employing a water-organic solvent biphasic system can help to suppress the aqueous non-enzymatic reaction.[19]
Section 3: Experimental Protocols and Visualizations
Protocol: Synthesis of Racemic this compound via the Bisulfite Method
This protocol is adapted from established laboratory procedures.[16]
Materials:
-
Benzaldehyde (freshly distilled)
-
Sodium bisulfite (concentrated solution)
-
Potassium cyanide or Sodium cyanide (30% solution)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer, add 15g of benzaldehyde.
-
While stirring vigorously, add 50 ml of concentrated sodium bisulfite solution. Continue stirring for 30 minutes.
-
Filter the resulting crystalline bisulfite addition product and wash it with ethanol.
-
Create a thin paste of the adduct with water.
-
Add a 30% solution of 12g of potassium cyanide all at once with vigorous stirring.
-
The oily this compound will precipitate. Separate the oil from the aqueous layer.
-
Due to its instability, it is recommended to use the crude this compound immediately in the next synthetic step.[4]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A workflow for troubleshooting this compound synthesis.
Reaction Scheme: Key Side Reactions
Caption: Key side reactions in this compound synthesis.
References
- 1. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 10. Benzoin Condensation [organic-chemistry.org]
- 11. DE2936416A1 - Mandelic acid prodn. from this compound - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 12. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal Hydroxynitrile Lyase for (R)-Mandelonitrile Synthesis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules like (R)-mandelonitrile is a critical step in the production of many pharmaceuticals. This guide provides an objective comparison of various hydroxynitrile lyases (HNLs) for the synthesis of (R)-mandelonitrile, a valuable chiral intermediate for compounds such as (R)-mandelic acid, a key resolving agent and chiral building block.[1][2] This document delves into the performance of different (R)-selective HNLs, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
The enzymatic synthesis of (R)-mandelonitrile via HNLs presents a significant advantage over traditional chemical methods, which often result in racemic mixtures.[1][2] HNLs catalyze the asymmetric addition of a cyanide group from hydrogen cyanide (HCN) or a surrogate to benzaldehyde, offering high enantioselectivity under mild reaction conditions.[1]
Comparative Analysis of (R)-Selective Hydroxynitrile Lyases
The selection of an appropriate HNL is paramount for developing an efficient and economically viable process for producing (R)-mandelonitrile. HNLs are found in a variety of organisms, including plants and millipedes, and can be classified as (R)-selective or (S)-selective.[1] This guide focuses on (R)-selective HNLs. The performance of these enzymes can vary significantly based on their source.
Below is a comparative summary of several well-characterized (R)-selective HNLs. It is important to note that experimental conditions for determining these parameters can differ between studies, which may affect direct comparability.
Table 1: General Properties and Optimal Conditions of Various (R)-Selective HNLs
| Enzyme Source | Abbreviation | Optimal pH | Optimal Temperature (°C) |
| Prunus amygdalus (Bitter Almond) | PaHNL | 5.5 | 25 |
| Pyrus communis (Pear) | PycHNL | 5.5 | 30 |
| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 |
| Chamberlinius hualienensis (Millipede) | ChuaHNL | 4.9 | 35[3] |
| Parafontaria laminata (Millipede) | PlamHNL | 4.0 | 25-30[4][5] |
| Prunus armeniaca (Wild Apricot) | ParsHNL | 4.0 | 15[6] |
Table 2: Catalytic Performance in (R)-Mandelonitrile Synthesis
| Enzyme | Specific Activity (U/mg) | Enantiomeric Excess (ee%) |
| PaHNL | 1,450[7] | >95%[8] |
| ChuaHNL | 7,420[7] | 99%[7][8] |
| PlamHNL | Not specified | 99-100%[5][8] |
| ParsHNL | Not specified | >99%[6] |
One unit (U) of HNL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of (R)-mandelonitrile per minute under specified assay conditions.
From the data, it is evident that HNLs from millipede sources, such as Chamberlinius hualienensis, exhibit significantly higher specific activity for (R)-mandelonitrile synthesis compared to plant-derived HNLs like the industrially utilized PaHNL.[7]
Key Experimental Considerations: A Deeper Dive
The successful synthesis of (R)-mandelonitrile with high enantioselectivity hinges on several critical experimental factors. Understanding the causality behind these choices is key to developing a robust and reproducible protocol.
pH Control: The Cornerstone of Enantioselectivity
A low pH (typically between 3.5 and 5.5) is crucial to suppress the non-enzymatic, base-catalyzed background reaction that produces racemic mandelonitrile.[1] At higher pH values, the chemical reaction rate increases, leading to a decrease in the enantiomeric excess of the desired (R)-product.[5] Therefore, maintaining the optimal pH for the chosen HNL is a primary consideration.
Reaction Medium: Aqueous vs. Biphasic Systems
HNL-catalyzed reactions can be performed in aqueous buffer systems or in biphasic systems composed of an aqueous buffer and an organic solvent. Biphasic systems can be advantageous as they can increase the solubility of the benzaldehyde substrate and facilitate product recovery. However, some modern HNLs, particularly from millipede sources, have shown high efficiency in purely aqueous systems, offering a more environmentally friendly process.[7]
Enzyme Immobilization: Enhancing Stability and Reusability
Immobilization of HNLs on solid supports (e.g., Celite) or as cross-linked enzyme aggregates (CLEAs) can significantly improve their operational stability, especially in the presence of organic solvents.[1] Immobilization also simplifies the recovery and reuse of the enzyme, which is a critical factor for cost-effective industrial applications.
DOT Diagram: Enzymatic Synthesis of (R)-Mandelonitrile
Caption: Enzymatic synthesis of (R)-mandelonitrile from benzaldehyde and HCN catalyzed by an (R)-selective hydroxynitrile lyase.
Experimental Protocol: A Generalized Workflow
This protocol provides a general procedure for the enzymatic synthesis of (R)-mandelonitrile. It is essential to optimize parameters such as substrate concentration, enzyme loading, pH, and temperature for each specific HNL.
Materials:
-
(R)-selective Hydroxynitrile Lyase (from a chosen source, either purified or as a whole-cell biocatalyst)
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or hydrogen cyanide (HCN) (EXTREME CAUTION: Highly toxic)
-
Citrate buffer (e.g., 0.1 M, adjusted to the optimal pH of the HNL)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE, for biphasic systems)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Chiral HPLC or GC with a suitable chiral column
Procedure:
-
Reaction Setup:
-
For an aqueous system, dissolve the HNL in the citrate buffer in a reaction vessel.
-
For a biphasic system, prepare the aqueous phase with the dissolved HNL and the organic phase with dissolved benzaldehyde. Combine them in the reaction vessel.
-
-
Substrate Addition:
-
Add benzaldehyde to the reaction mixture to the desired concentration (e.g., 50 mM).[1]
-
-
Initiation of Reaction:
-
Begin vigorous stirring and bring the mixture to the optimal temperature for the selected HNL.
-
Carefully add the cyanide source (KCN or HCN) to the reaction. All manipulations involving cyanides must be performed in a certified chemical fume hood with appropriate safety precautions.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by acidification).
-
Extract the aliquot with an organic solvent and analyze by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of (R)-mandelonitrile.[1]
-
-
Work-up and Purification:
-
Once the desired conversion is reached, stop the reaction.
-
If using an immobilized enzyme, it can be filtered for reuse.
-
If in a biphasic system, separate the organic layer. If in an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the crude (R)-mandelonitrile.[1]
-
If necessary, the product can be further purified by column chromatography.[1]
-
DOT Diagram: Experimental Workflow
Caption: A generalized experimental workflow for the enzymatic synthesis of (R)-mandelonitrile.
Conclusion
The selection of a hydroxynitrile lyase for (R)-mandelonitrile synthesis is a critical decision that impacts the efficiency, enantioselectivity, and overall sustainability of the process. While traditional plant-based HNLs have been widely used, recent discoveries of highly active enzymes from millipede sources offer exciting opportunities for process intensification. By carefully considering the enzyme's characteristics and optimizing the reaction conditions, researchers can effectively leverage these powerful biocatalysts for the production of this important chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chlorothis compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]
- 7. pnas.org [pnas.org]
- 8. repository.tudelft.nl [repository.tudelft.nl]
A Senior Application Scientist's Guide to Mandelonitrile Extraction from Botanical Sources: A Comparative Analysis
For researchers and professionals in drug development and natural product chemistry, the efficient isolation of chiral molecules like (R)-mandelonitrile and its glycosidic precursors, amygdalin and prunasin, is of paramount importance. These cyanogenic glycosides, abundant in the kernels of the Rosaceae family (e.g., apricots, almonds, peaches), are key intermediates for pharmaceutical synthesis and objects of significant biomedical research.[1][2][3] However, their extraction is non-trivial, complicated by the inherent instability of the mandelonitrile aglycone and the potential for enzymatic degradation during processing.[4][5]
This guide provides a comparative study of prevalent and emerging techniques for extracting this compound-derived compounds from plant matrices. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of each method, offering a rationale for procedural choices to empower you to select and optimize the ideal extraction strategy for your research objectives.
The Central Challenge: Stability and Cyanogenesis
This compound is the aglycone core of amygdalin and prunasin.[6] In intact plant tissue, these glycosides are segregated from hydrolytic enzymes like β-glucosidase.[3][5] Upon tissue disruption during extraction, these enzymes can come into contact with the glycosides, initiating a two-step degradation process known as cyanogenesis. This process first hydrolyzes the glycosides to this compound, which is then further broken down by hydroxynitrile lyase into benzaldehyde and highly toxic hydrogen cyanide (HCN).[5][7] Consequently, the primary goals of any extraction protocol are to maximize the recovery of the target glycosides while simultaneously inactivating these degradative enzymes to preserve the molecule's integrity.
Comparative Analysis of Extraction Methodologies
The choice of extraction technique represents a critical trade-off between efficiency, cost, scalability, and environmental impact. We will compare four key methods: traditional Maceration and Soxhlet extraction against modern Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
Conventional Methods: The Baseline
This foundational technique involves soaking the plant material in a solvent to diffuse the target compounds into the liquid phase. While simple and inexpensive, it is often time-consuming and may yield lower recoveries compared to advanced methods.[8] The choice of solvent is critical; aqueous methanol or ethanol are commonly used for cyanogenic glycosides.[5][9]
-
Causality: The efficiency of maceration is governed by Fick's law of diffusion. Factors like particle size (grinding increases surface area), temperature (higher temperatures increase solubility and diffusion but risk thermal degradation), and agitation are key optimization parameters.[10]
A Soxhlet apparatus provides a continuous solid-liquid extraction, where fresh, heated solvent is repeatedly passed over the sample. This ensures a high extraction efficiency but suffers from long extraction times and the use of large volumes of solvent. The sustained high temperature can also degrade thermolabile compounds like amygdalin.[5][8]
Modern "Green" Techniques: Enhancing Efficiency
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[11] The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing mass transfer from the solid matrix into the solvent.[12] This dramatically reduces extraction time and solvent consumption.[13]
-
Expert Insight: The key to successful UAE is the direct application of energy. Ultrasonic probes immersed in the sample are significantly more efficient than ultrasonic baths, as they deliver focused energy, leading to higher yields, better reproducibility, and shorter extraction times.[13] The use of acidified water (e.g., with 0.1% perchloric acid) as a solvent has been shown to be highly effective and prevents the degradation of cyanogenic glycosides.[13][14]
MAE uses microwave energy to heat the solvent and the moisture within the plant material.[15] This creates localized superheating and a rapid build-up of internal pressure, causing the plant cells to rupture and release their contents into the surrounding solvent.[16] MAE is exceptionally fast and efficient, often requiring only minutes.
-
Trustworthiness: The efficiency of MAE is highly dependent on the dielectric properties of the solvent and the sample matrix. Optimizing parameters such as microwave power, irradiation time, and solvent choice is crucial for reproducible results and to avoid analyte degradation.[15][16]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each extraction technique, synthesized from various studies.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Principle | Passive Diffusion | Continuous Hot Percolation | Acoustic Cavitation | Dielectric Heating |
| Extraction Time | 12 - 24 hours | 6 - 12 hours | 1 - 60 minutes | 1 - 10 minutes |
| Typical Yield | Moderate | High | Very High | Very High |
| Solvent Consumption | High | Very High | Low | Low |
| Energy Input | Low | High | Moderate | Moderate |
| Scalability | High | Moderate | High | Moderate |
| Environmental Impact | Moderate-High | High | Low | Low |
| Key Advantage | Simplicity, Low Cost | High Exhaustion | Speed, Efficiency, Green | Exceptional Speed, Green |
| Key Disadvantage | Slow, Inefficient | Thermolabile Degradation | High Initial Cost | Matrix Dependent |
Experimental Protocols: A Practical Guide
A robust protocol is a self-validating system. The following methodologies include critical steps for sample preparation, extraction, and downstream analysis to ensure accuracy and reproducibility.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanogenic Glycosides
This protocol is adapted from a validated method for the rapid quantification of amygdalin, prunasin, and sambunigrin.[13][14] It exemplifies a highly efficient and green chemistry approach.
1. Sample Preparation:
-
Obtain plant material (e.g., 10 g of apricot kernels).
-
Freeze the material in liquid nitrogen and immediately grind into a fine powder using a cryogenic mill or a mortar and pestle. This prevents enzymatic degradation during grinding.
2. Extraction:
-
Weigh precisely 0.1 g of the powdered sample into a 15 mL centrifuge tube.
-
Add 10 mL of acidified water (0.1% perchloric acid in deionized water). The acidic condition helps to inactivate degradative enzymes and stabilize the glycosides.
-
Place the tube in a cold water bath (approx. 20°C) to dissipate heat generated by sonication.
-
Insert a 2 mm diameter ultrasonic probe (e.g., 26 kHz, 200 W) into the sample slurry.
-
Apply ultrasound under the following optimized conditions:
-
Sonication Amplitude: 80%
-
Extraction Time: 55 seconds
-
Duty Cycle: 70% (e.g., 0.7s ON, 0.3s OFF)
-
-
The short extraction time is critical to minimize any potential degradation of the target analytes.[13]
3. Sample Clarification & Analysis:
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately using HPLC-DAD for quantification of amygdalin and prunasin.[13]
Protocol 2: Conventional Methanol Extraction for this compound Analysis
This protocol is adapted from a method used to isolate and quantify this compound from plant tissues, often for metabolomic studies where derivatization for GC-MS analysis is required.[4][17][18]
1. Sample Preparation:
-
Weigh at least 100 mg of plant material, flash-freeze in liquid nitrogen, and grind to a fine powder.[4][17]
2. Extraction:
-
Transfer the frozen powder to a tube containing 3 mL of pure methanol. Homogenize thoroughly.[4]
-
Sonicate the homogenate in an ultrasonic bath for 20 minutes at room temperature.[18]
-
Incubate the sample at 60°C for 10 minutes. This step helps to further denature enzymes and improve extraction.[18]
-
Centrifuge the extract at 11,500 x g for 5 minutes and carefully collect the supernatant.[18]
3. Derivatization and GC-MS Analysis:
-
Evaporate the methanol from the supernatant using a rotary evaporator or a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent (e.g., MSTFA - N-methyl-N-(trimethylsilyl)trifluoroacetamide) to derivatize the hydroxyl groups of this compound.[17][19] This step is crucial as it increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.[19]
-
The derivatized sample can then be diluted in a suitable solvent (e.g., acetonitrile) and analyzed by GC-MS.[17]
Conclusion and Future Perspectives
The extraction of this compound and its glycosides has evolved significantly from time-consuming conventional methods to rapid, efficient, and environmentally friendly techniques. Ultrasound-Assisted Extraction (UAE) stands out as a robust and scalable method, offering excellent yields in remarkably short times, as demonstrated by validated protocols.[13][14] Microwave-Assisted Extraction (MAE) offers even greater speed, making it ideal for high-throughput screening, though optimization is key.[16]
For researchers, the choice of method should be guided by the specific goals of the study. For obtaining high-purity standards or performing large-scale extractions, UAE presents a balanced and powerful option. For rapid metabolic profiling where speed is paramount, MAE is a compelling choice. Conventional methods, while less efficient, remain accessible and useful for preliminary studies where advanced instrumentation is unavailable.
Future research will likely focus on the integration of these advanced extraction techniques with in-line purification and analysis systems, as well as the exploration of novel green solvents, such as deep eutectic solvents, to further enhance the sustainability and efficiency of natural product isolation.
References
- 1. mskcc.org [mskcc.org]
- 2. mdpi.com [mdpi.com]
- 3. Amygdalin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onco-immunity and therapeutic application of amygdalin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Application of Ultrasound as Clean Technology for Extraction of Specialized Metabolites From Stinging Nettle (Urtica dioica L.) [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Microwave-Assisted Extraction of Phenolic Compounds from Almond Skin Byproducts (Prunus amygdalus): A Multivariate Analysis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Mandelonitrile Analysis
Introduction: The Critical Role of Mandelonitrile Analysis and Method Validation
This compound (α-hydroxybenzeneacetonitrile) is a cyanohydrin of significant interest in the pharmaceutical and fine chemical industries. It serves as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value compounds.[1] The naturally occurring (R)-enantiomer is a precursor to cyanogenic glycosides like amygdalin and prunasin, found in the pits of fruits such as almonds and peaches.[1][2] Given its role as a synthetic building block and its natural occurrence, the accurate and precise quantification of this compound, including its enantiomeric purity, is paramount for quality control, process optimization, and safety assessment.
The reliability of any analytical data hinges on the validity of the method used to generate it. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established stringent guidelines for the validation of analytical procedures.[3][4][5] These guidelines ensure that a method is suitable for its intended purpose.
This guide moves beyond single-method validation to address a more complex and equally critical process: cross-validation . Cross-validation is the formal process of comparing results from two distinct analytical methods or the same method across different laboratories to ensure equivalency.[6][7] This is essential during method transfer, when upgrading instrumentation, or when a new, potentially more efficient method is proposed to replace an established one. Here, we present a comprehensive comparison of two primary techniques for this compound analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—within a cross-validation framework.
Overview of Primary Analytical Techniques
The choice of an analytical method is governed by the specific analytical challenge: are we measuring the total concentration of this compound, or are we determining the enantiomeric excess (e.e.) of a specific stereoisomer?
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[8]
-
Reversed-Phase (RP-HPLC): Using a C18 column, this method is excellent for quantifying the total concentration of this compound. Detection is typically performed using a Diode-Array Detector (DAD) or UV detector.[9][10]
-
Chiral HPLC: To resolve the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as Chiralcel® OD-H or Chiralpak® AD-H, are widely used and provide excellent separation, which is crucial for determining enantiomeric purity.[8][11][12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity, but requires the analyte to be volatile and thermally stable.[8]
-
Derivatization is Essential: this compound's polarity and thermal lability necessitate a derivatization step prior to GC analysis. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy to create a more volatile and stable trimethylsilyl (TMS) ether.[10][13][14] This step is critical for achieving good chromatographic peak shape and reliable quantification.
-
The Regulatory Framework: Pillars of Method Validation
Any cross-validation study is built upon the foundational parameters of method validation, as outlined in guidelines such as ICH Q2(R1).[3][15] These parameters serve as the metrics against which the methods are compared.
dot
Caption: Interconnected pillars of analytical method validation.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[16][17]
-
Accuracy: The closeness of test results to the true value. It is often determined through recovery studies of spiked samples.[16][17]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
Cross-Validation in Practice: A Comparative Study of Chiral HPLC vs. GC-MS
Let's consider a scenario where a validated Chiral HPLC method is the established "reference" method for determining the enantiomeric purity of (R)-mandelonitrile. A new GC-MS method has been developed as a "test" method, promising higher sensitivity. The objective of the cross-validation is to demonstrate that the GC-MS method provides equivalent, if not better, results.
dot
Caption: Workflow for a two-method cross-validation study.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1][8] The ratio may require optimization to achieve baseline resolution (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[10]
-
Detection: UV at 254 nm.[8]
-
Standard Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a calibration curve for the (S)-enantiomer (the impurity) by spiking known amounts into a pure (R)-enantiomer standard.
-
Sample Preparation: Accurately weigh and dissolve the (R)-mandelonitrile sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[8]
-
System Suitability: Before analysis, inject the racemic standard six times. The resolution (Rs) between the enantiomer peaks must be >1.5, and the relative standard deviation (%RSD) for the peak areas should be ≤2.0%.
-
Analysis: Inject 10 µL of each standard and sample. Determine the enantiomeric purity by calculating the relative peak areas.
Protocol 2: GC-MS Method for Enantiomeric Purity (after Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: 60 °C for 3 min, then ramp at 10 °C/min to 250 °C and hold for 5 min. (This is an illustrative program and must be optimized).
-
MS Conditions: Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
Derivatization Procedure: a. Evaporate the solvent from a known amount of this compound standard or sample under a stream of nitrogen. b. Add 100 µL of a silylating agent like MSTFA.[10][14] c. Incubate at 60 °C for 30 minutes to ensure complete reaction.[10] d. Cool to room temperature before injection.
-
Standard and Sample Preparation: Follow the same logic as the HPLC method, performing the derivatization step on all standards and samples.
-
System Suitability: Inject a derivatized racemic standard six times. The resolution between the derivatized enantiomer peaks must be >1.5, and the %RSD for peak areas should be ≤2.0%.
-
Analysis: Inject 1 µL of the derivatized solution. Quantify using the established calibration curve.
Data Comparison and Interpretation
The core of cross-validation lies in the direct comparison of performance data. The results from analyzing identical, homogeneous batches of (R)-mandelonitrile containing a known, spiked amount of the (S)-enantiomer are compiled.
Table 1: Comparative Validation Data for this compound Enantiomeric Purity Assay
| Validation Parameter | Chiral HPLC-UV Method (Reference) | GC-MS Method (Test) | Acceptance Criteria |
| Specificity | Baseline resolution (Rs = 2.1) between enantiomers. No interference from blank. | Baseline resolution (Rs = 2.5) of TMS-ethers. No interference from blank or derivatizing agent. | Rs > 1.5; No interfering peaks at the retention time of analytes. |
| Linearity (for S-enantiomer) | |||
| Range | 0.05% - 2.0% w/w | 0.01% - 2.0% w/w | Cover the expected impurity range. |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| LOD (S-enantiomer) | 0.02% w/w | 0.003% w/w (LOD 3 ppm cited for total MN)[13][14] | Test method should be ≤ Reference. |
| LOQ (S-enantiomer) | 0.05% w/w | 0.01% w/w | Test method should be ≤ Reference. |
| Accuracy (% Recovery) | |||
| at 0.1% Spike | 98.5% | 101.2% | 95.0% - 105.0% |
| at 0.5% Spike | 101.3% | 99.8% | 98.0% - 102.0% |
| at 1.5% Spike | 99.2% | 100.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 1.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision | 2.5% | 1.9% | ≤ 3.0% |
| Robustness | Unaffected by ±2°C in temp & ±2% in mobile phase composition. | Unaffected by ±5°C in injector temp & ±0.1 mL/min flow rate change. | Results remain within system suitability. |
Analysis of Results:
-
Equivalency: Both methods demonstrate excellent specificity, linearity, accuracy, and precision, well within the pre-defined acceptance criteria based on ICH guidelines.[18] The statistical comparison of the results obtained from the sample analysis (e.g., using a two-sample t-test) should show no significant difference between the two methods (p > 0.05).
-
Superiority of GC-MS: The GC-MS method exhibits a significantly lower LOD and LOQ, confirming its higher sensitivity. This would be a key justification for adopting the new method, especially if trace-level quantification of the undesired enantiomer is critical.
-
Causality in Choices: The choice to use a chiral column is self-evident for enantiomer separation. The decision to derivatize for the GC-MS method is a critical step to overcome the inherent physical properties of this compound, making it amenable to gas-phase analysis.[8] The selection of SIM mode in MS is a deliberate choice to enhance sensitivity by focusing the detector on specific fragment ions, filtering out chemical noise.
Conclusion: A Foundation for Method Lifecycle Management
This guide demonstrates that cross-validation is not merely a checkbox exercise but a rigorous scientific investigation that ensures consistency and reliability of analytical data across different methods.[6] By systematically comparing the performance of a Chiral HPLC and a GC-MS method against the validation pillars defined by regulatory bodies like the ICH, we can make informed, data-driven decisions.[19]
In our comparative study, the GC-MS method proved to be a suitable, and in terms of sensitivity, superior alternative to the established HPLC method for enantiomeric purity analysis of this compound. The successful completion of this cross-validation provides the documented evidence necessary to justify transferring, upgrading, or replacing an analytical method within a regulated environment, forming a crucial part of the analytical procedure lifecycle.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. uspbpep.com [uspbpep.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. starodub.nl [starodub.nl]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 21. investigationsquality.com [investigationsquality.com]
A Senior Application Scientist's Guide to Evaluating the Environmental Impact of Mandelonitrile Synthesis Routes
Welcome to a comprehensive evaluation of the synthesis routes for mandelonitrile, a pivotal chiral intermediate in the pharmaceutical and fine chemical industries.[1][2][3] As the demand for enantiomerically pure compounds grows, so does the imperative to develop sustainable and environmentally benign manufacturing processes. This guide provides an in-depth analysis of traditional and modern synthesis methodologies, offering the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions that align with the principles of green chemistry.
The journey from benzaldehyde to this compound can be navigated through various chemical landscapes.[4] Traditional routes, while effective in producing the molecule, often come at a significant environmental cost, yielding racemic mixtures and hazardous waste.[2][5] In contrast, modern approaches such as biocatalysis and phase-transfer catalysis present greener alternatives, offering high selectivity, milder reaction conditions, and a reduced environmental footprint.[6][7] This document will dissect these pathways, providing the causality behind experimental choices and the data to support them.
I. The Traditional Approach: A Legacy of High Impact
The classical synthesis of this compound involves the nucleophilic addition of a cyanide source to benzaldehyde.[2] A common laboratory-scale procedure is a variation of the Urech cyanohydrin method, which utilizes an alkali metal cyanide and a bisulfite adduct of benzaldehyde.[8][9]
While this method can achieve high chemical yields, its environmental impact is considerable. The reaction is typically non-stereoselective, producing a racemic mixture of (R)- and (S)-mandelonitrile, which necessitates a subsequent, often inefficient, resolution step if a single enantiomer is desired.[2][4] Furthermore, the process generates significant hazardous waste, including excess cyanide and sulfite salts, which require careful and costly disposal.[5][8] The use of large volumes of organic solvents for extraction and purification further adds to the environmental burden.[8]
Visualizing the Traditional Pathway
Caption: Traditional synthesis of racemic this compound.
II. Biocatalysis: The Green Revolution in Chiral Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure this compound.[6] This approach utilizes enzymes, specifically hydroxynitrile lyases (HNLs), which catalyze the asymmetric addition of hydrogen cyanide (HCN) to benzaldehyde with remarkable stereoselectivity.[1][4]
The key advantage of HNL-catalyzed synthesis is the ability to produce a specific enantiomer, such as (R)-mandelonitrile, with very high enantiomeric excess (ee), often exceeding 99%.[10][11] This eliminates the need for chiral resolution, saving both time and resources. HNLs operate under mild conditions, typically at or near room temperature and in aqueous or biphasic solvent systems, which significantly reduces energy consumption.[4][11] The enzymes themselves are biodegradable and can often be immobilized and reused, further enhancing the sustainability of the process.[10]
Visualizing the Biocatalytic Pathway
Caption: Enantioselective synthesis of (R)-mandelonitrile via biocatalysis.
III. Phase-Transfer Catalysis: Bridging the Gap
Phase-transfer catalysis (PTC) offers a practical and efficient methodology that enhances the reaction between reagents located in different, immiscible phases.[7] In the context of this compound synthesis, PTC facilitates the reaction between an aqueous solution of sodium or potassium cyanide and an organic solution of benzaldehyde.[12] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with benzaldehyde.
This approach can lead to increased yields, reduced reaction times, and the elimination of hazardous or expensive solvents.[7] While traditional PTC synthesis of this compound is also racemic, recent advancements have focused on asymmetric PTC using chiral catalysts to induce enantioselectivity.[13] Although often not reaching the near-perfect enantioselectivity of biocatalysis, asymmetric PTC represents a significant improvement over traditional methods and can be a more robust and scalable option in certain industrial settings.
Visualizing the PTC Pathway
Caption: Mechanism of phase-transfer catalyzed this compound synthesis.
IV. Comparative Analysis: A Data-Driven Decision Framework
The choice of synthesis route depends on a multitude of factors, including desired stereochemistry, scale, cost, and environmental impact. The following table summarizes key performance indicators for each methodology, providing a quantitative basis for comparison.
| Parameter | Traditional Synthesis | Biocatalysis (HNL) | Phase-Transfer Catalysis (PTC) |
| Enantioselectivity | Racemic (0% ee)[2] | Excellent (>99% ee for R- or S-)[10][11] | Racemic to moderate ee (chiral PTC)[13] |
| Yield | High (can be >90%)[14] | Excellent (up to 100% conversion)[10][15] | High (>90%)[12] |
| Reaction Conditions | Often requires cooling/heating[8] | Mild (e.g., 0-30°C, neutral pH)[2][11] | Mild to moderate temperatures[7] |
| Solvents | Organic solvents (e.g., benzene, ether)[8] | Aqueous buffer, biphasic systems[4][15] | Biphasic (water-organic)[12] |
| Catalyst | Stoichiometric reagents (e.g., NaHSO3)[9] | Recyclable enzyme[10] | Recyclable catalyst[7] |
| Waste Stream | High salt load, excess cyanide[5][8] | Biodegradable enzyme, minimal salts[6] | Catalyst recovery needed, salt waste[7] |
| Key Advantage | Established, simple procedure | Unparalleled enantioselectivity | High yield, operational simplicity |
| Key Disadvantage | Hazardous waste, no stereocontrol | Enzyme cost and stability | Typically racemic without chiral catalyst |
Workflow for Selecting a Synthesis Route
To assist in the decision-making process, the following workflow outlines a logical approach to selecting the most appropriate synthesis route based on project requirements.
Caption: Decision workflow for this compound synthesis route selection.
V. Experimental Protocols
Protocol 1: Traditional Synthesis of Racemic this compound
This protocol is adapted from established cyanohydrin synthesis procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the use of cyanide.[8][9]
-
Preparation of Bisulfite Adduct: In a flask equipped with a mechanical stirrer, dissolve 31.8 g (0.3 mol) of benzaldehyde in 150 mL of water. While stirring vigorously, slowly add a saturated solution of sodium bisulfite (approx. 85 mL) over 15-20 minutes. Add cracked ice to the mixture to maintain a low temperature. The bisulfite adduct will precipitate as a white solid.
-
Cyanide Addition: To the stirred slurry, add a solution of 15 g (0.3 mol) of sodium cyanide in 50 mL of water. Continue stirring for 1-2 hours. A layer of this compound will form.
-
Work-up: Transfer the mixture to a separatory funnel and separate the oily this compound layer. Extract the aqueous layer with benzene or diethyl ether (1 x 50 mL).
-
Purification: Combine the organic extracts with the initial this compound layer. Evaporate the solvent under reduced pressure to yield crude this compound. The product can be used directly for hydrolysis or purified further.
Protocol 2: Biocatalytic Synthesis of (R)-Mandelonitrile
This protocol describes a typical procedure for the enzymatic synthesis using an (R)-selective hydroxynitrile lyase (HNL).[1][4]
-
Reaction Setup: Prepare a two-phase system in a temperature-controlled reactor. The aqueous phase consists of a suitable buffer (e.g., 50 mM citrate buffer, pH 4.0). The organic phase consists of a water-immiscible solvent like methyl tert-butyl ether (MTBE).
-
Enzyme Addition: Add the (R)-HNL enzyme preparation (e.g., immobilized on a solid support or as a whole-cell biocatalyst) to the aqueous phase.[10]
-
Substrate and Reagent Addition: Dissolve benzaldehyde (e.g., 50 mM final concentration) in the organic phase. Prepare a solution of the cyanide source (e.g., KCN, 100 mM) in the aqueous buffer.
-
Reaction: Combine the aqueous and organic phases and stir vigorously at a controlled temperature (e.g., 25-30°C) to ensure efficient mixing.[11] The slow addition of the cyanide solution is recommended to maintain a low concentration of free cyanide, which can inhibit the enzyme.[4]
-
Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing them by chiral HPLC to determine benzaldehyde conversion and the enantiomeric excess of (R)-mandelonitrile.[4]
-
Work-up and Purification: Once the desired conversion is reached, stop the stirring and separate the phases. The organic layer containing the product is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield highly enantiopure (R)-mandelonitrile.[4]
VI. Conclusion
The synthesis of this compound stands as a clear example of the chemical industry's evolution towards greener, more sustainable practices. While traditional methods are well-established, their significant environmental drawbacks, particularly the lack of stereocontrol and the generation of hazardous waste, are increasingly untenable.
Biocatalysis, with its exceptional enantioselectivity and mild operating conditions, represents the current state-of-the-art for producing enantiomerically pure this compound, aligning perfectly with the principles of green chemistry.[6][16] Phase-transfer catalysis offers a compelling alternative, especially for racemic synthesis, by improving efficiency and reducing the reliance on harsh solvents.[7]
As Senior Application Scientists, it is our responsibility to not only achieve the desired chemical transformation but also to consider the broader impact of our work. By critically evaluating and adopting these greener synthesis routes, we can contribute to a more sustainable future for pharmaceutical and fine chemical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Biocatalytic synthesis of (R)-(−)-mandelic acid from racemic this compound by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401 | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9126900B2 - Process for producing this compound compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enantioselective Separation of Mandelonitrile: A Side-by-Side Comparison of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the precise analysis of enantiomeric purity is a cornerstone of producing safe and effective pharmaceuticals. Mandelonitrile, a key chiral building block in the synthesis of numerous active pharmaceutical ingredients, demands robust and reliable analytical methods for the separation of its (R)- and (S)-enantiomers.[1] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) has become the gold standard for this purpose, with polysaccharide-based columns demonstrating widespread applicability and exceptional resolving power.[1]
This guide provides an in-depth, side-by-side comparison of various CSPs for the enantioselective separation of this compound. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering insights grounded in years of field experience to empower you to select the optimal stationary phase and develop robust analytical methods.
The Critical Role of Chiral Separation for this compound
The biological activity of chiral molecules can differ significantly between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to ensure the enantiomeric purity of chiral drugs and intermediates like this compound.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical decision in developing a successful chiral separation method.[1] The following sections provide a comparative overview of the most common classes of CSPs, with a focus on their performance for this compound separation.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad enantioselectivity.[1] The chiral recognition mechanism, while not fully elucidated, is believed to involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2][3]
For the separation of this compound, three polysaccharide-based columns have demonstrated excellent performance under normal-phase conditions: Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H.[1]
Table 1: Performance Comparison of Polysaccharide-Based CSPs for this compound Separation
| Chiral Stationary Phase (CSP) | Column Chemistry | Typical Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | ~8.5 | ~10.2 | > 2.0 | ~1.2 |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | ~12.1 | ~14.5 | > 2.5 | ~1.2 |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol (95:5, v/v) | ~15.3 | ~18.1 | > 2.2 | ~1.18 |
Data compiled from various studies to provide a comparative overview. Actual retention times and resolution may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.[1]
Expert Insights:
-
Chiralcel® OD-H and Chiralpak® AD-H , both featuring a 3,5-dimethylphenylcarbamate selector, often provide the best initial screening results for a wide range of chiral compounds, including this compound. The amylose-based Chiralpak® AD-H generally exhibits stronger retention and sometimes higher selectivity compared to its cellulose-based counterpart, Chiralcel® OD-H.[4]
-
Chiralcel® OJ-H , with its 4-methylbenzoate selector, offers a different selectivity profile and can be a valuable alternative when the dimethylphenylcarbamate phases fail to provide adequate resolution.[5]
-
The choice between these columns often comes down to balancing resolution with analysis time. While Chiralpak® AD-H may offer the highest resolution, Chiralcel® OD-H provides a faster analysis.
Cyclodextrin-Based CSPs: An Alternative for Specific Applications
Cyclodextrin-based CSPs function by forming inclusion complexes with the analyte.[6] The hydrophobic interior of the cyclodextrin cavity and the hydrophilic exterior create a unique environment for chiral recognition, which is primarily driven by the fit of the analyte within the cavity and interactions with the hydroxyl groups at the rim.[7] For effective separation on a cyclodextrin-based CSP, the analyte should possess a hydrophobic moiety (like the phenyl group in this compound) that can fit into the cyclodextrin cavity.[8]
While less commonly reported for this compound specifically, β-cyclodextrin-based columns are a viable option to explore, particularly in reversed-phase or polar organic modes.[9] The separation of mandelic acid, a structurally related compound, has been reported on cyclodextrin derivatives, suggesting potential applicability for this compound.[10]
Expert Insights:
-
Cyclodextrin-based CSPs can be particularly useful when developing methods for LC-MS applications, as they are often compatible with aqueous mobile phases.[6]
-
The derivatization of the cyclodextrin can significantly impact selectivity, so screening different derivatized cyclodextrin columns is recommended.
Macrocyclic Antibiotic-Based CSPs: Unique Selectivity for Complex Molecules
Macrocyclic antibiotic CSPs, such as those based on vancomycin or teicoplanin, offer a complex array of chiral selectors, including peptide linkages, carbohydrate moieties, and aromatic rings.[11][12] This complexity allows for multiple interaction points with the analyte, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to unique enantioselectivity.[13] These CSPs are particularly effective for the separation of polar and ionizable compounds.[14]
While there is limited specific data on the separation of this compound using macrocyclic antibiotic CSPs, their ability to separate a wide range of chiral amines, acids, and neutral compounds makes them a potential, albeit less conventional, choice.[15]
Expert Insights:
-
The retention and selectivity on macrocyclic antibiotic CSPs are highly sensitive to the mobile phase composition, including pH and buffer concentration.[14]
-
These columns can be particularly useful for challenging separations where polysaccharide and cyclodextrin-based CSPs have failed.
Experimental Protocols
The following protocols are provided as a starting point for the chiral separation of this compound. Optimization of the mobile phase composition and other chromatographic parameters is often necessary to achieve the desired resolution.
General Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column Dimensions: 250 mm x 4.6 mm i.d., 5 µm particle size is commonly used.[1]
-
Flow Rate: 1.0 mL/min is a typical starting flow rate.[1]
-
Temperature: Ambient temperature (e.g., 25 °C) is generally sufficient.[1]
-
Detection: UV detection at 220 nm or 254 nm is appropriate for this compound.[1]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
Method 1: Chiralcel® OD-H
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
Method 2: Chiralpak® AD-H
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 254 nm.[1]
Method 3: Chiralcel® OJ-H
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 220 nm.[1]
Visualization of Experimental Workflow and CSP Relationships
Caption: Workflow for chiral method development and CSP selection logic for this compound.
Conclusion
For the enantioselective separation of this compound, polysaccharide-based chiral stationary phases, particularly Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H, offer reliable and high-resolution results under normal-phase conditions.[1] The choice between these columns will depend on the specific analytical requirements, such as the desired analysis time and the required resolution. While cyclodextrin and macrocyclic antibiotic-based CSPs are less commonly reported for this specific application, they represent viable alternatives with unique selectivity profiles that may be advantageous in specific contexts, such as for LC-MS compatibility or for overcoming challenging separation issues. A systematic approach to method development, starting with the screening of polysaccharide-based CSPs, is the most efficient path to a robust and reliable analytical method for determining the enantiomeric purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of mineralocorticoid receptor (hMR) antagonists using the Chiralcel OJ-H HPLC column with novel polar cosolvent eluent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Mandelonitrile
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are the cornerstones of innovation. Mandelonitrile, a valuable chiral intermediate, is one such compound that demands not only scientific acumen but also an unwavering commitment to safety. Its acute toxicity, stemming from the potential release of hydrogen cyanide, necessitates a comprehensive and rigorously enforced safety protocol.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to instill a deep, procedural understanding of how to create a self-validating system of safety when handling this compound. We will explore the causality behind each recommendation, grounding our protocols in authoritative standards to ensure both personal safety and the integrity of your research.
Foundational Safety: A Hierarchy of Controls
Before we even consider personal protective equipment, it is crucial to understand that PPE is the last line of defense. A robust safety protocol for handling highly toxic substances like this compound is built upon a hierarchy of controls, a principle that prioritizes eliminating or minimizing the hazard at its source.
Caption: Hierarchy of controls for handling this compound.
For the handling of this compound, our primary focus will be on robust Engineering Controls and stringent Administrative Controls , supplemented by the correct selection and use of Personal Protective Equipment .
Hazard Assessment: Understanding the Threat
This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1] The primary mechanism of its toxicity is the release of the cyanide ion (CN-), which inhibits cellular respiration, leading to rapid and potentially fatal consequences.[2] Furthermore, this compound can cause severe skin and eye irritation.[3] It is also sensitive to moisture, light, and air, and can decompose to release highly toxic hydrogen cyanide gas.[4][5]
| Property[5] | Value |
| Chemical Formula | C₈H₇NO |
| Molar Mass | 133.15 g/mol |
| Appearance | Reddish-brown to dark red-brown liquid |
| Boiling Point | Decomposes at 282.70 °C |
| Flash Point | 113 °C (235 °F) |
| Solubility | Insoluble in water; soluble in ether, alcohol |
Given these properties, our safety protocols must be designed to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Engineering and Administrative Controls: Your Primary Defense
Engineering Controls are physical changes to the workplace that isolate workers from the hazard. For this compound, the following are non-negotiable:
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is the most critical engineering control to prevent the inhalation of vapors or any released hydrogen cyanide gas.
-
Safety Shower and Eyewash Station: An eyewash station and safety shower must be readily accessible and tested regularly.[6] In the event of an exposure, immediate decontamination is critical.
Administrative Controls are the procedures and work practices that reduce the risk of exposure:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. All personnel must be trained on this SOP before commencing any work. This aligns with OSHA's requirements for handling particularly hazardous chemicals.[8][9]
-
Restricted Access: The area where this compound is handled should be clearly demarcated with warning signs, and access should be restricted to authorized and trained personnel only.[5]
-
"Buddy System": Never work with this compound alone. A "buddy" who is aware of the hazards and emergency procedures should be present in the laboratory.[7]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][7]
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory for all personnel handling this compound. This selection is based on providing a complete barrier against all potential routes of exposure.
| PPE Component | Specification and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required .[2] Nitrile provides good resistance to a range of chemicals, including many nitriles.[11][12] The outer glove should be removed and replaced immediately upon any suspected contamination. While specific breakthrough time data for this compound on nitrile gloves is not readily available, it is crucial to treat any contact as a potential breach and replace the gloves promptly. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are mandatory .[7] Goggles provide a seal around the eyes to protect against splashes, while the face shield protects the entire face from splashes and potential reactions. |
| Body Protection | A chemically resistant lab coat must be worn, fully buttoned, with sleeves rolled down.[7] This protects the skin on the arms and torso from accidental contact. |
| Respiratory Protection | While all work should be conducted in a fume hood, in the event of a significant spill or a failure of the primary engineering controls, respiratory protection is essential. A full-face respirator with a combination cartridge effective against organic vapors and acid gases (including hydrogen cyanide) should be readily available.[1][3] Consult with your institution's safety officer for the specific cartridge type. |
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a full-face shield.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, time is of the essence. All personnel must be trained on these procedures.[13]
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5] Call for emergency medical assistance. Do not attempt mouth-to-mouth resuscitation.[13]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (inside a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[6] The contaminated absorbent must then be treated as hazardous waste.
-
Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others.[11] Contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination and Disposal Plan
All materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Glassware and Equipment: Glassware should be rinsed with a suitable solvent in the fume hood, and the rinsate collected as hazardous waste. A final decontamination can be achieved by rinsing with a 10% sodium hypochlorite (bleach) solution, which oxidizes the cyanide to the less toxic cyanate.[14][15] This decontamination rinse must also be collected as hazardous waste.
-
Solid and Liquid Waste: All this compound waste, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container.[16] Disposal must be handled through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[17] Under no circumstances should this compound or its waste be disposed of down the drain. [14]
By adhering to this comprehensive guide, you are not merely following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 1. MSA 815641 Advantage Respirator Cartridge for GMI with attached P100 Particulate Pre-fitler, 1 Pair | International Safety [internationalsafety.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. elmridgeprotection.com [elmridgeprotection.com]
- 4. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 5. research.columbia.edu [research.columbia.edu]
- 6. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. osha.gov [osha.gov]
- 10. labsafety.jhu.edu [labsafety.jhu.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. gloves.com [gloves.com]
- 13. monash.edu [monash.edu]
- 14. benchchem.com [benchchem.com]
- 15. Content Retired - Compliance Assistance Centers [caiweb.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
